Product packaging for Methyl 4-methoxy-2-nitrobenzoate(Cat. No.:CAS No. 181871-73-8)

Methyl 4-methoxy-2-nitrobenzoate

Cat. No.: B066586
CAS No.: 181871-73-8
M. Wt: 211.17 g/mol
InChI Key: APKDQNMBIHKQSF-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-nitrobenzoate is a high-purity synthetic organic compound that serves as a versatile and critical building block in advanced chemical research. Its structure, featuring a benzoate ester core with strategically positioned methoxy and nitro substituents, makes it an invaluable precursor in multi-step synthetic pathways, particularly in the development of complex heterocycles and active pharmaceutical ingredients (APIs). The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic profile, enabling regioselective functionalization, most commonly through reduction of the nitro group to an aniline. This aniline intermediate is a pivotal gateway to a wide range of benzimidazoles, quinazolines, and other nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry for targeting various enzymes and receptors. Furthermore, this compound finds significant application in materials science as a precursor for the synthesis of functionalized organic molecules with potential applications in organic electronics and non-linear optics. Supplied with detailed analytical characterization data (including NMR and HPLC-MS), this reagent is designed to ensure reproducibility and reliability in your most demanding synthetic campaigns, from early-stage discovery to process development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B066586 Methyl 4-methoxy-2-nitrobenzoate CAS No. 181871-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKDQNMBIHKQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589913
Record name Methyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181871-73-8
Record name Methyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 181871-73-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2-nitrobenzoate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its chemical structure, featuring a nitro group and a methoxy group on a benzoate scaffold, provides multiple reaction sites for further chemical modifications. This makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 181871-73-8
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Alternate Names 4-Methoxy-2-nitro-benzoic acid methyl ester

Synthesis and Purification

General Synthesis Workflow

The synthesis generally proceeds as follows:

G cluster_0 Synthesis Pathway 4-methoxybenzoic_acid 4-Methoxybenzoic Acid Nitration Nitration (e.g., HNO₃, H₂SO₄) 4-methoxybenzoic_acid->Nitration Reactant 4-methoxy-2-nitrobenzoic_acid 4-Methoxy-2-nitrobenzoic Acid Nitration->4-methoxy-2-nitrobenzoic_acid Intermediate Esterification Esterification (e.g., Methanol, Acid Catalyst) 4-methoxy-2-nitrobenzoic_acid->Esterification Reactant Target_Compound This compound Esterification->Target_Compound Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Nitration of 4-Methoxybenzoic Acid

A detailed protocol for the nitration of a similar compound, methyl benzoate, can be adapted.[3][4]

  • Preparation of Nitrating Mixture: A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.[3][4]

  • Reaction: 4-Methoxybenzoic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is added dropwise while maintaining a low temperature (typically below 15°C) to control the reaction and minimize the formation of byproducts.[3]

  • Work-up: After the addition is complete, the reaction mixture is stirred for a short period and then poured onto crushed ice to precipitate the crude 4-methoxy-2-nitrobenzoic acid.[3]

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water.[3]

Step 2: Esterification of 4-Methoxy-2-nitrobenzoic Acid

The resulting carboxylic acid is then esterified. A general procedure for Fischer esterification is as follows:

  • Reaction: The crude 4-methoxy-2-nitrobenzoic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[5]

  • Reflux: The mixture is heated under reflux for several hours to drive the reaction to completion.[5]

  • Work-up: After cooling, the reaction mixture is concentrated to remove excess methanol. The residue is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[5]

  • Isolation: The organic solvent is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and evaporated under reduced pressure to yield the crude this compound.

Purification

Recrystallization is a common method for purifying the crude product.

Protocol: Recrystallization from Methanol

  • Dissolution: The crude solid is dissolved in a minimal amount of hot methanol.[6]

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold methanol, and dried.[6]

Applications in Drug Discovery and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex and biologically active molecules.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

The nitro and ester functionalities of this compound are key to its utility.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of various heterocyclic compounds.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations.

G cluster_0 Role as a Synthetic Intermediate Start This compound Reduction Reduction of Nitro Group Start->Reduction Hydrolysis Ester Hydrolysis Start->Hydrolysis Amine Amine Intermediate Reduction->Amine Further_Synthesis Further Synthesis of Biologically Active Molecules Amine->Further_Synthesis Carboxylic_Acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_Acid Carboxylic_Acid->Further_Synthesis

Caption: Chemical transformations of this compound.

Potential in the Synthesis of Bioactive Compounds

While specific signaling pathways directly involving this compound are not documented in the provided search results, its structural motifs are present in compounds with known biological activities. For instance, nitrobenzoic acid derivatives have been investigated for their potential to inhibit cancer cell migration.[7] Specifically, a related compound, 4-methyl-3-nitrobenzoic acid, was found to inhibit the migration of several tumor cell lines.[7] This suggests that molecules synthesized from this compound could be explored for similar or other therapeutic applications.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of more complex molecules makes it a significant compound for researchers in the fields of medicinal chemistry and drug development. The synthetic and purification protocols outlined in this guide, although generalized, provide a solid foundation for its preparation and use in the laboratory. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 4-methoxy-2-nitrobenzoate, a chemical intermediate of interest in various fields of chemical synthesis. Due to its specific functional groups, this compound serves as a valuable building block in the development of more complex molecules. This document summarizes its key physical characteristics and provides standardized experimental protocols for their determination.

Core Physical Properties

This compound is a solid, brown compound at room temperature.[1] Its chemical structure consists of a benzene ring substituted with a methyl ester group, a methoxy group, and a nitro group at positions 1, 4, and 2, respectively.

Quantitative Data Summary
Physical PropertyValue
Molecular Formula C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol [1][2]
Appearance Brown solid[1]
Boiling Point 336 °C at 760 mmHg[3]
Density 1.294 g/cm³[3]
Vapor Pressure 0.000116 mmHg at 25 °C[3]
Melting Point Data not available
Solubility Favorable solubility has been noted, but quantitative data is not available.[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination

For a solid compound with a known boiling point, this determination would typically be performed on a sufficiently large, melted sample.

Methodology:

  • Sample Preparation: A small quantity of the substance is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Heating: The test tube assembly is heated in a suitable apparatus, such as a Thiele tube or a metal heating block, along with a thermometer.

  • Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the inverted capillary.

  • Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and the volume it displaces.

Methodology:

  • Mass Measurement: A known mass of the solid sample is accurately weighed using an analytical balance.

  • Volume Measurement by Displacement:

    • A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water or a hydrocarbon solvent). The initial volume is recorded.

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

    • The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination (Qualitative and Semi-Quantitative)

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane) are selected.

  • Sample Preparation: A small, accurately weighed amount of the solid (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the sample.

  • Mixing: The test tubes are agitated (e.g., by vortexing or shaking) for a set period to facilitate dissolution.

  • Observation: The solutions are visually inspected for the presence of undissolved solid. The solubility can be qualitatively described as soluble, partially soluble, or insoluble.

  • Semi-Quantitative Analysis: For soluble samples, further small, weighed portions of the solute can be added until saturation is reached to determine an approximate solubility in g/100mL.

Logical Workflow for Compound Characterization

The physical properties of a chemical compound are fundamental to its identification, purification, and application. The following diagram illustrates the logical flow and interrelation of determining these properties for a novel or uncharacterized solid compound.

G A Initial Sample B Determine Molecular Formula & Weight A->B C Determine Melting Point (Purity Indicator) A->C G Spectroscopic Analysis (e.g., NMR, IR, MS) A->G H Compound Identification & Purity Assessment B->H F Determine Solubility Profile C->F Informs solvent choice for recrystallization C->H D Determine Boiling Point D->H E Determine Density E->H F->H G->H

Caption: Logical workflow for the physical and structural characterization of a chemical compound.

References

An In-depth Technical Guide to Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 4-methoxy-2-nitrobenzoate, a pivotal chemical intermediate in organic synthesis and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in creating complex, biologically active molecules.

Core Properties of this compound

This compound is a versatile organic compound valued for its unique molecular structure, which incorporates methoxy and nitro groups that enhance its reactivity.[1] These features make it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

A summary of its key quantitative and qualitative properties is presented below for easy reference.

PropertyValueReference
Molecular Weight 211.17 g/mol [1][2]
Molecular Formula C₉H₉NO₅[1][2]
CAS Number 181871-73-8[1][2]
Appearance Brown solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Applications in Research and Development

The strategic placement of functional groups on the benzene ring of this compound makes it a valuable precursor in several fields:

  • Synthetic Chemistry : It serves as a crucial intermediate for synthesizing a range of pharmaceuticals and agrochemicals, enabling the development of novel drugs and crop protection agents.[1] Its structure is a key building block for creating more complex, biologically active molecules.[1][3]

  • Medicinal Chemistry : The compound and its derivatives are utilized in the synthesis of molecules that act as enzyme inhibitors and receptor modulators.[4] The methoxy and nitro groups can significantly influence a molecule's affinity and selectivity for its biological target.[4] For instance, derivatives have been explored for their potential in inducing apoptosis in cancer cell lines.[3]

  • Analytical Chemistry : It is employed as a reference standard in chromatographic techniques, aiding scientists in the accurate identification and quantification of other compounds within complex mixtures.[1]

  • Material Science : Researchers are exploring its potential in the creation of advanced materials, such as polymers with enhanced properties for use in coatings and adhesives.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis and analysis of nitrobenzoate derivatives.

This protocol outlines a general method for the nitration of a substituted methyl benzoate, a common reaction type for producing compounds structurally related to this compound. This specific example details the synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[5]

Materials:

  • Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

  • Nitric acid (66%)

  • Acetic acid

  • Acetic anhydride

  • Ice-water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).[5]

  • Cool the solution to 0-5 °C.[5]

  • Add nitric acid (84.5 mL, 66%) dropwise to the cooled solution.[5]

  • Stir the mixture at room temperature for 6 hours.[5]

  • Slowly pour the reaction mixture into ice-water (2 L).[5]

  • Extract the aqueous mixture with ethyl acetate (4 x 200 mL).[5]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (2 x 100 mL).[5]

  • Dry the organic phase over anhydrous Na₂SO₄.[5]

  • Filter and concentrate the solution to yield the product.

Synthesis_Workflow A Methyl 3-(3-chloropropoxy)- 4-methoxybenzoate C Reaction at 0-5°C, then Room Temp for 6h A->C Dissolve in Acid/Anhydride B Nitration Reagents (HNO3, Acetic Acid, Acetic Anhydride) B->C Add dropwise D Workup (Ice-water quench, Extraction) C->D E Purification (Washing, Drying) D->E F Methyl 5-(3-chloropropoxy)- 4-methoxy-2-nitrobenzoate E->F Final Product

Caption: Synthetic workflow for the nitration of a substituted methyl benzoate.

This protocol provides a general method for the analysis of semi-volatile nitroaromatic compounds like this compound using GC-MS.[6]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[6]

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

  • Injector: Split/splitless injector with an injection volume of 1 µL.[6]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.[6]

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.[6]

    • Final hold: Hold at 280 °C for 5 minutes.[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-550.[6]

    • Ion Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

3. Data Acquisition and Analysis:

  • Acquire data using the instrument's software.[6]

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Analyte (1 mg in 1 mL solvent) B Dilute to 10-100 µg/mL A->B C Inject 1 µL into GC-MS B->C D Separation in GC Column (Temperature Program) C->D E Ionization (EI) and Mass Analysis (MS) D->E F Acquire Data E->F G Analyze Mass Spectrum (Molecular Ion & Fragments) F->G

Caption: General workflow for the GC-MS analysis of a nitroaromatic compound.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its versatile structure serves as a foundational element for the synthesis of a wide array of complex organic molecules. The methodologies and data presented in this guide underscore its importance and provide a framework for its application in advanced research and development.

References

Elucidation of the Molecular Structure of Methyl 4-methoxy-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-methoxy-2-nitrobenzoate, a key chemical intermediate. This document outlines the analytical techniques and data interpretation used to confirm the molecular structure of this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data based on established principles and comparative analysis with structurally related compounds.

Molecular Structure and Properties

This compound (CAS No. 181871-73-8) has the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . The structural formula is presented below:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques used for the structural elucidation of this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.95d1H~8.5H-6
~7.15d1H~2.5H-3
~7.05dd1H~8.5, ~2.5H-5
~3.90s3H--OCH₃ (ester)
~3.85s3H--OCH₃ (methoxy)
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~165.0CC=O (ester)
~162.0CC-4
~148.0CC-2
~132.0CC-6
~125.0CC-1
~118.0CHC-5
~110.0CHC-3
~56.0CH₃-OCH₃ (methoxy)
~53.0CH₃-OCH₃ (ester)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1610, ~1580Medium-StrongC=C stretch (aromatic)
~1530, ~1350StrongAsymmetric and symmetric N-O stretch (nitro group)
~1280, ~1120StrongC-O stretch (ester and ether)
~840StrongC-H out-of-plane bend (substituted benzene)
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
211High[M]⁺ (Molecular Ion)
180Medium[M - OCH₃]⁺
165Medium[M - NO₂]⁺
152High[M - COOCH₃]⁺
135Medium[M - NO₂ - OCH₃]⁺
107Medium[C₇H₇O]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic nitro compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, a pulse width of 30°, and a relaxation delay of 1 second.

    • ¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of 250 ppm, a pulse width of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.

Structure Elucidation Workflow and Pathway Visualization

The logical process for elucidating the structure of this compound and the predicted mass spectrometry fragmentation pathway are illustrated below.

elucidation_workflow cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_structure Structure Confirmation HNMR 1H NMR HNMR_interp Proton environment and connectivity HNMR->HNMR_interp CNMR 13C NMR CNMR_interp Carbon backbone and functional groups CNMR->CNMR_interp IR IR Spectroscopy IR_interp Presence of key functional groups IR->IR_interp MS Mass Spectrometry MS_interp Molecular weight and fragmentation pattern MS->MS_interp Proposed Proposed Structure: This compound HNMR_interp->Proposed CNMR_interp->Proposed IR_interp->Proposed MS_interp->Proposed Confirmed Confirmed Structure Proposed->Confirmed Consistent with all data

Figure 2: Workflow for the structure elucidation of a small molecule.

fragmentation_pathway M [M]⁺ m/z = 211 M_minus_OCH3 [M - OCH₃]⁺ m/z = 180 M->M_minus_OCH3 -OCH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 165 M->M_minus_NO2 -NO₂ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 152 M->M_minus_COOCH3 -COOCH₃ Fragment1 [C₇H₇O]⁺ m/z = 107 M_minus_NO2->Fragment1 -COOCH₃ Fragment2 [C₆H₅]⁺ m/z = 77 Fragment1->Fragment2 -CO

Figure 3: Predicted mass spectrometry fragmentation pathway.

In-Depth Technical Guide to the Spectral Data of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 4-methoxy-2-nitrobenzoate (CAS No. 181871-73-8). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for its acquisition.

Compound Information

Identifier Value
Chemical Name This compound
CAS Number 181871-73-8
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Structure
This compound

Spectral Data

The following sections present the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available in search resultsData not available in search resultsData not available in search resultsAromatic Protons
Data not available in search resultsData not available in search resultsData not available in search results-OCH₃ (methoxy)
Data not available in search resultsData not available in search resultsData not available in search results-COOCH₃ (ester methyl)

2.1.2. ¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment
Data not available in search resultsC=O (ester carbonyl)
Data not available in search resultsAromatic Carbons
Data not available in search results-OCH₃ (methoxy)
Data not available in search results-COOCH₃ (ester methyl)
Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment
Data not available in search resultsStrongC=O Stretch (ester)
Data not available in search resultsStrongAsymmetric NO₂ Stretch
Data not available in search resultsStrongSymmetric NO₂ Stretch
Data not available in search resultsMediumC-O Stretch (ester/ether)
Data not available in search resultsMediumAromatic C=C Stretch
Data not available in search resultsMedium-WeakC-H Stretch (aromatic/aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assignment
Data not available in search resultsData not available in search results[M]⁺ (Molecular Ion)
Data not available in search resultsData not available in search resultsFragment Ions

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • The solution is thoroughly mixed using a vortex mixer to ensure homogeneity.

  • The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount of this compound (approximately 10-20 mg) is dissolved in a few drops of a volatile solvent like dichloromethane or acetone.[1]

  • A single, clean infrared-transparent salt plate (e.g., NaCl or KBr) is obtained.[1]

  • One or two drops of the sample solution are applied to the surface of the salt plate and the solvent is allowed to evaporate completely, leaving a thin film of the solid compound.[1]

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded.

  • Sample Spectrum: The salt plate with the sample film is placed in the sample holder, and the infrared spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[2][3]

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[2][3]

  • Fragmentation: The high internal energy of the molecular ion often leads to fragmentation, producing a characteristic pattern of fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates the logical relationship between the structure of this compound and its expected spectral data.

Spectral_Data_Correlation cluster_structure This compound Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Spectral Data Interpretation structure C₉H₉NO₅ NMR NMR structure->NMR IR IR structure->IR MS MS structure->MS NMR_Data Proton & Carbon Environments (Chemical Shifts, Splitting) NMR->NMR_Data IR_Data Functional Groups (C=O, NO₂, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation (m/z values) MS->MS_Data

Caption: Correlation of the molecular structure with its corresponding spectral data.

References

synthesis of Methyl 4-methoxy-2-nitrobenzoate from 4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-methoxy-2-nitrobenzoate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the regioselective nitration of 4-methoxybenzoic acid to yield 4-methoxy-2-nitrobenzoic acid, followed by Fischer esterification to produce the final methyl ester. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis proceeds in two primary stages:

  • Nitration of 4-methoxybenzoic acid: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The methoxy group is an activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. Careful control of reaction conditions is crucial to favor the formation of the desired 2-nitro isomer over the 3-nitro isomer.

  • Fischer Esterification: The intermediate, 4-methoxy-2-nitrobenzoic acid, is then converted to its methyl ester via an acid-catalyzed reaction with methanol.

Experimental Protocols

The following protocols are synthesized from established methodologies for nitration and esterification of aromatic compounds.

Step 1: Synthesis of 4-methoxy-2-nitrobenzoic acid

Methodology:

This procedure is adapted from standard nitration methods for substituted benzoic acids, focusing on conditions that favor nitration at the position ortho to the activating methoxy group.[1]

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 10 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid (98%), while cooling the mixture in an ice-salt bath to maintain a temperature between 0-5 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 15.2 g (0.1 mol) of 4-methoxybenzoic acid in 30 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-methoxybenzoic acid over a period of 30-45 minutes. Ensure the reaction temperature is maintained below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 4-methoxy-2-nitrobenzoic acid will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture to yield a solid.

Step 2: Synthesis of this compound

Methodology:

This protocol follows the general principles of Fischer-Speier esterification, utilizing an excess of alcohol to drive the equilibrium towards the product.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9.85 g (0.05 mol) of 4-methoxy-2-nitrobenzoic acid and 100 mL of anhydrous methanol.

  • Catalysis: Carefully and slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from methanol to afford a brown solid.[4]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
4-Methoxybenzoic AcidC₈H₈O₃152.15182-185White solid100-09-4
4-Methoxy-2-nitrobenzoic AcidC₈H₇NO₅197.14196.5-200.5Solid33844-21-2
This compoundC₉H₉NO₅211.17Not specifiedBrown solid[4]181871-73-8

Table 2: Reaction Parameters and Yields

Reaction StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
Nitration4-Methoxybenzoic AcidConc. HNO₃, Conc. H₂SO₄0-101-2Yields for the 2-nitro isomer are not widely reported, but nitration of similar compounds can be high.
Esterification4-Methoxy-2-nitrobenzoic AcidMethanol, Conc. H₂SO₄~65 (Reflux)4-685-95 (typical for Fischer esterification)[2]

Table 3: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Methoxybenzoic Acid 11.5-13.0 (br s, 1H, COOH), 7.85-8.05 (d, 2H, Ar-H), 6.90-7.05 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃)167.5 (C=O), 163.5 (C-O), 131.5 (Ar-C), 125.0 (Ar-C), 113.5 (Ar-C), 55.5 (OCH₃)2800-3300 (O-H), 1680 (C=O), 1605, 1510 (C=C), 1250 (C-O)
4-Methoxy-2-nitrobenzoic Acid 13.0 (br s, 1H, COOH), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃) (Predicted)168.0 (C=O), 160.0 (C-O), 150.0 (C-NO₂), 132.0, 120.0, 115.0, 110.0 (Ar-C), 56.0 (OCH₃) (Predicted)2800-3300 (O-H), 1700 (C=O), 1530, 1350 (NO₂), 1610, 1500 (C=C), 1260 (C-O)[5]
This compound 7.5-7.7 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃) (Predicted)166.0 (C=O), 160.0 (C-O), 150.0 (C-NO₂), 131.0, 120.0, 114.0, 109.0 (Ar-C), 56.0 (OCH₃), 52.0 (COOCH₃) (Predicted)1730 (C=O), 1530, 1350 (NO₂), 1610, 1500 (C=C), 1270 (C-O)

Note: Some spectroscopic data are predicted based on typical values for similar functional groups and structures as specific experimental data was not available in the searched literature.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Fischer Esterification 4-MBA 4-Methoxybenzoic Acid 4-M-2-NBA 4-Methoxy-2-nitrobenzoic Acid 4-MBA->4-M-2-NBA Reagents1 Conc. HNO₃, Conc. H₂SO₄ 0-10 °C Reagents1->4-M-2-NBA 4-M-2-NBA_2 4-Methoxy-2-nitrobenzoic Acid Final_Product This compound 4-M-2-NBA_2->Final_Product Reagents2 Methanol, Conc. H₂SO₄ Reflux (~65 °C) Reagents2->Final_Product Experimental_Workflow cluster_nitration Nitration Stage cluster_esterification Esterification Stage A Dissolve 4-methoxybenzoic acid in conc. H₂SO₄ B Cool to 0-5 °C A->B D Slowly add nitrating mixture to starting material solution B->D C Prepare nitrating mixture (HNO₃/H₂SO₄) C->D E Stir at 0-5 °C D->E F Pour onto ice E->F G Filter and wash precipitate F->G H Recrystallize to get 4-methoxy-2-nitrobenzoic acid G->H I Dissolve 4-methoxy-2-nitrobenzoic acid in methanol J Add conc. H₂SO₄ catalyst I->J K Reflux for 4-6 hours J->K L Remove excess methanol K->L M Extract with ethyl acetate L->M N Wash with water, NaHCO₃, brine M->N O Dry, filter, and concentrate N->O P Recrystallize to get This compound O->P

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2-nitrobenzoate is a versatile organic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a methoxy group and a nitro group on the benzene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis. The electron-donating methoxy group and the electron-withdrawing nitro group significantly influence the reactivity of the aromatic ring and the ester functionality. This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for key transformations and a summary of available quantitative data for the compound and its close analogs.

PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Brown solid
CAS Number 181871-73-8
Storage Conditions 0-8 °C

Chemical Reactivity

The reactivity of this compound is primarily governed by the interplay of the methoxy, nitro, and methyl ester functional groups attached to the aromatic ring.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceutical ingredients. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzoate Derivative

This protocol is adapted from the reduction of a similar substrate, methyl 2-methyl-6-nitrobenzoate, and can be applied to this compound with minor modifications.[2]

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen gas

    • Inert gas (e.g., Nitrogen or Argon)

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a pressure-safe reaction vessel, dissolve this compound in methanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere.

    • Seal the vessel and purge it with an inert gas before introducing hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, methyl 2-amino-4-methoxybenzoate.

    • The crude product can be purified further by recrystallization or column chromatography if necessary.

Logical Relationship: Reduction of this compound

sub_A This compound reagent H2, Pd/C or Fe/HCl or SnCl2 sub_A->reagent product Methyl 2-amino-4-methoxybenzoate reagent->product

Reduction of the nitro group to an amine.
Hydrolysis of the Ester Group

Experimental Protocol: Alkaline Hydrolysis of a Methyl Nitrobenzoate

This protocol is adapted from the saponification of methyl m-nitrobenzoate.[5][6]

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain the temperature until the saponification is complete, as indicated by the disappearance of the ester layer.

    • Cool the reaction mixture to room temperature and dilute it with an equal volume of water.

    • Slowly pour the cooled solution into a beaker containing concentrated hydrochloric acid with constant stirring to precipitate the carboxylic acid.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product, 4-methoxy-2-nitrobenzoic acid, by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization.

Signaling Pathway: Base-Catalyzed Ester Hydrolysis (Saponification)

Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic attack OH OH- OH->Intermediate Carboxylate 4-methoxy-2-nitrobenzoate Intermediate->Carboxylate Elimination Methanol Methanol Intermediate->Methanol Product 4-methoxy-2-nitrobenzoic acid Carboxylate->Product Acid H+ Acid->Product

Mechanism of base-catalyzed ester hydrolysis.

Chemical Stability

The stability of this compound is a critical factor for its storage, handling, and use in synthesis.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, studies on nitrobenzoic acid isomers provide an indication of its thermal stability. For instance, o-nitrobenzoic acid has a peak decomposition temperature of around 196 °C.[7] The thermal decomposition of nitrobenzoic acids is an exothermic process.[8] It is reasonable to expect that this compound would exhibit decomposition in a similar temperature range. The primary thermal degradation pathway for benzoic acid derivatives is often decarboxylation.

CompoundPeak Decomposition Temperature (°C)Apparent Activation Energy (kJ/mol)
o-Nitrobenzoic Acid196131.31
m-Nitrobenzoic Acid187203.43
p-Nitrobenzoic Acid205157.00
Data for nitrobenzoic acid isomers from thermal analysis studies.[9]
Photostability

Nitroaromatic compounds are known to be susceptible to photochemical degradation.[10] Exposure to UV light, especially in the presence of photosensitizers or in aqueous environments, can lead to the degradation of these compounds through complex reaction pathways.[11][12] Therefore, it is recommended to store this compound in a light-protected environment.

Compatibility and Storage

As a general guideline for nitroaromatic esters, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Reducing Agents: Can initiate unintended reduction of the nitro group.

  • Strong Acids and Bases: Can catalyze hydrolysis of the ester group or other degradation reactions.

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is between 0 and 8 °C.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for closely related compounds to provide a comparative reference.

ParameterCompoundValueConditions
Reduction Rate Constant p-Dinitrobenzene Radical3.3 x 10⁸ M⁻¹s⁻¹Dismutation rate
Hydrolysis Rate Constant Methyl o-methoxybenzoateVaries with [OH⁻]Alkaline hydrolysis
Thermal Decomposition o-Nitrobenzoic AcidOnset ~120-200 °CTGA in N₂

Experimental Workflows

Experimental Workflow: Synthesis and Purification of an Amino-benzoate

Start Start with This compound Reaction Catalytic Hydrogenation (H2, Pd/C, Methanol) Start->Reaction Filtration Filtration through Celite® Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude Crude Product Evaporation->Crude Purification Recrystallization or Column Chromatography Crude->Purification Final Pure Methyl 2-amino-4-methoxybenzoate Purification->Final Analysis TLC, LC-MS, NMR, MP Final->Analysis

References

The Synthetic Versatility of Methyl 4-methoxy-2-nitrobenzoate: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block in Modern Organic Synthesis

Methyl 4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of a methyl ester, a methoxy group, and a nitro group on a benzene ring provides a platform for a diverse array of chemical transformations, making it an important intermediate in the preparation of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research.[1] The strategic placement of these functional groups allows for controlled modifications, such as the reduction of the nitro group to an amine, nucleophilic aromatic substitution, and various cyclization reactions to construct heterocyclic scaffolds.[2] This guide provides a comprehensive overview of the role of this compound in organic synthesis, detailing its key reactions, experimental protocols, and applications in the development of biologically active compounds.

Core Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack and directs incoming electrophiles. The nitro group itself can be readily reduced to an amino group, which then serves as a handle for a variety of subsequent reactions, including the formation of amides, sulfonamides, and, most importantly, the construction of nitrogen-containing heterocycles. The methyl ester and methoxy groups also offer sites for chemical modification, although they are generally less reactive than the nitro group.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most fundamental and widely used transformations of this compound and its derivatives. This reaction opens up a vast number of synthetic possibilities by introducing a nucleophilic amino group. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.

Reducing AgentSubstrateProductYield (%)Reference
Iron powder in acetic acidMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate77[3][4]
Palladium on carbon (Pd/C) with H₂Methyl 2-ethenyl-3-nitrobenzoateMethyl indole-4-carboxylateNot specified[5]
Sodium borohydride (NaBH₄)Not specifiedNot specifiedNot specified
Tin(II) chloride (SnCl₂)Not specifiedNot specifiedNot specified

Experimental Protocol: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate with Iron Powder [3][4]

  • To a suspension of powdered iron (0.89 mol) in acetic acid (500 mL), add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL) dropwise at 50°C under a nitrogen atmosphere.

  • Stir the reaction mixture for 30 minutes at 50-60°C.

  • After the reaction is complete, filter off the catalyst and wash it with methanol.

  • Combine the filtrate and washes and evaporate the volatiles under reduced pressure.

  • Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired amino compound.

Reduction_Workflow start Start with Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate reagents Add Iron Powder in Acetic Acid and Methanol start->reagents 1. reaction Heat to 50-60°C (30 minutes) reagents->reaction 2. workup Filter, Evaporate, Extract with Ethyl Acetate reaction->workup 3. product Obtain Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate workup->product 4.

Figure 1: Experimental workflow for the reduction of a nitrobenzoate derivative.
Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide variety of substituents onto the aromatic ring by displacing a suitable leaving group, such as a halogen. The nitro group strongly stabilizes the intermediate Meisenheimer complex, facilitating the reaction.[6][7]

NucleophileSubstrateProductConditionsReference
PiperidineMethyl 2-chloro-4-nitrobenzoateMethyl 2-(piperidin-1-yl)-4-nitrobenzoateReflux in ethanol, 6 hours[6]
BenzylamineMethyl 4-fluoro-3-nitrobenzoateMethyl 4-(benzylamino)-3-nitrobenzoateK₂CO₃, DMF, 80°C, 4 hours[6]
ThiolsMethyl 2,4-dihalo-5-sulfamoyl-benzoatesMethyl 2-halo-4-(organothio)-5-sulfamoyl-benzoatesTriethylamine in DMSO or Methanol[8]

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile [6]

  • Dissolve the nitrobenzoate substrate (1.0 equivalent) in a suitable solvent such as DMF or ethanol.

  • Add the amine nucleophile (1.1-2.2 equivalents) and a base (e.g., K₂CO₃, if necessary) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80°C or reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is the solvent, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. If ethanol is the solvent, remove it under reduced pressure.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude product.

  • Purify the product by column chromatography if necessary.

Application in the Synthesis of Heterocyclic Compounds

A major application of this compound and its derivatives is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, provides access to a wide range of heterocyclic systems.

Synthesis of Indoles

Substituted nitrobenzoates are valuable precursors for the synthesis of indoles. For instance, Methyl 2-methyl-3-nitrobenzoate can be transformed into Methyl indole-4-carboxylate through a sequence involving bromination, Wittig reaction to introduce a vinyl group, and subsequent palladium-catalyzed reductive N-heteroannulation.[5]

Synthesis of Quinolines

Nitro-substituted aromatic compounds are also key starting materials for the synthesis of quinolines. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline can be synthesized from 4-methoxyaniline in a multi-step process that includes a nitration step.[9]

Role in Drug Discovery and Development

This compound and its analogs are critical intermediates in the synthesis of various biologically active molecules and approved drugs.[1][2]

Synthesis of Gefitinib

A notable example is the use of a structurally related compound, Methyl 3-hydroxy-4-methoxybenzoate, in a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[3] The synthesis involves a sequence of reactions including alkylation, nitration to introduce the key nitro group, reduction, cyclization to form the quinazoline core, chlorination, and subsequent amination reactions.[3][4]

Gefitinib_Synthesis start Methyl 3-hydroxy- 4-methoxybenzoate alkylation Alkylation start->alkylation nitration Nitration (HNO₃, Acetic Acid) alkylation->nitration reduction Reduction (Fe, Acetic Acid) nitration->reduction cyclization Cyclization reduction->cyclization chlorination Chlorination cyclization->chlorination amination Amination chlorination->amination gefitinib Gefitinib amination->gefitinib

Figure 2: Simplified synthetic pathway to Gefitinib highlighting key transformations.

The versatility of this compound as a synthetic intermediate makes it an indispensable tool for medicinal chemists. The ability to readily introduce a nitro group and then convert it to an amine provides a robust strategy for building molecular complexity and accessing a wide range of pharmacologically relevant scaffolds.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its well-defined reactivity, particularly the facile reduction of the nitro group and its ability to undergo nucleophilic aromatic substitution, has cemented its importance in the synthesis of heterocyclic compounds and in the drug discovery and development pipeline. The experimental protocols and synthetic strategies outlined in this guide underscore the broad utility of this compound and provide a foundation for its continued application in the creation of novel chemical entities with significant biological and material properties.

References

The Versatile Building Block: A Technical Guide to Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxy-2-nitrobenzoate is a valuable and versatile chemical intermediate, playing a crucial role as a building block in the synthesis of a wide array of complex organic molecules.[1] Its unique trifunctionalized aromatic ring, featuring a methyl ester, a methoxy group, and a nitro group, offers a rich platform for diverse chemical transformations, making it an important component in the fields of pharmaceutical and agrochemical research and development. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its utility in drug discovery.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 181871-73-8
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Brown solid
Purity ≥ 97% (HPLC)
Storage Conditions Store at 0-8 °C

Synthesis of this compound

Experimental Protocol: Nitration of Methyl 4-methoxybenzoate (General Procedure)

Materials:

  • Methyl 4-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add methyl 4-methoxybenzoate to pre-cooled concentrated sulfuric acid while maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate in sulfuric acid. The rate of addition should be carefully controlled to maintain the reaction temperature below 15°C to minimize the formation of dinitrated byproducts.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at room temperature to ensure the reaction proceeds to completion.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Methyl 4-methoxybenzoate nitration Nitration (HNO₃, H₂SO₄, 0-15 °C) start->nitration quenching Quenching on Ice nitration->quenching filtration Filtration & Washing quenching->filtration recrystallization Recrystallization (Methanol) filtration->recrystallization product This compound recrystallization->product

A generalized workflow for the synthesis of this compound.

Key Chemical Reactions and Applications in Drug Discovery

The strategic placement of the nitro, methoxy, and methyl ester groups on the aromatic ring makes this compound a highly versatile intermediate for the synthesis of complex, biologically active molecules.[1]

Reduction of the Nitro Group

A pivotal transformation of this compound is the reduction of its nitro group to an amine, yielding Methyl 2-amino-4-methoxybenzoate. This amino derivative serves as a crucial precursor for the construction of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Reduction of a Nitrobenzoate Derivative (Adapted from a retracted source - handle with caution)

The following protocol is adapted from a retracted publication concerning the synthesis of a related compound, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, an intermediate in the synthesis of Gefitinib. It is crucial to note that the original paper has been retracted due to plagiarism; however, the experimental details may still offer procedural insights.

Materials:

  • Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (as a representative nitrobenzoate)

  • Iron powder

  • Acetic acid

  • Methanol

  • Ethyl acetate

  • Water

Procedure:

  • To a suspension of powdered iron in acetic acid, a solution of the nitrobenzoate derivative in methanol is added dropwise at 50°C under a nitrogen atmosphere.

  • The reaction mixture is stirred at 50-60°C for 30 minutes.

  • The catalyst is removed by filtration and washed with methanol.

  • The combined filtrate and washes are concentrated to remove the volatiles.

  • The residue is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated to yield the amino-benzoate derivative.

Significance in Drug Synthesis:

The resulting anthranilate derivative (Methyl 2-amino-4-methoxybenzoate) is a key starting material for the synthesis of quinazoline and quinazolinone scaffolds. These heterocycles are core structures in a variety of approved drugs, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.

Workflow for the Reduction of the Nitro Group:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start This compound reduction Reduction (e.g., Fe/AcOH or Catalytic Hydrogenation) start->reduction product Methyl 2-amino-4-methoxybenzoate reduction->product

References

An In-depth Technical Guide to Methyl 4-methoxy-2-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2-nitrobenzoate is a versatile chemical intermediate that holds significant importance in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique molecular architecture, featuring a methoxy group, a nitro group, and a methyl ester on a benzene ring, provides multiple reactive sites for constructing more complex molecules.[1][2] This guide offers a comprehensive overview of its history, synthesis, chemical properties, and critical applications, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Discovery and History

While there isn't a singular documented moment of "discovery" for this compound, its history is intrinsically linked to the broader development of electrophilic aromatic substitution reactions and the use of nitro-substituted benzoic acids in synthesis. Its emergence in chemical literature is as a logical derivative of its parent carboxylic acid, 4-methoxy-2-nitrobenzoic acid. The synthesis and utility of such compounds became more prominent as chemists sought versatile building blocks for creating complex organic molecules. Its value lies not in a historic discovery but in its consistent and reliable application as a key intermediate in multi-step synthetic pathways.[1][3]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction optimization, and purification.

PropertyValueSource(s)
CAS Number 181871-73-8[4][5]
Molecular Formula C₉H₉NO₅[5]
Molecular Weight 211.17 g/mol [5]
Appearance Solid (form not explicitly stated)[6]
Melting Point 196.5-200.5 °C (for the parent acid)[6][7]
Solubility Expected to be soluble in common organic solvents like DMSO and methanol.[1]
Synonyms 4-Methoxy-2-nitro-benzoic acid methyl ester[1][5]

Synthesis Pathway and Experimental Protocols

The primary route for synthesizing this compound involves a two-step process: the oxidation of a substituted anisole to form the corresponding carboxylic acid, followed by Fischer esterification.

Synthesis_Pathway start 4-Methyl-3-nitroanisole intermediate 4-Methoxy-2-nitrobenzoic acid start->intermediate KMnO₄, H₂O, Reflux (Oxidation) product This compound intermediate->product CH₃OH, H₂SO₄ (conc.) (Fischer Esterification)

Caption: Synthesis of this compound.

Experimental Protocol 1: Synthesis of 4-Methoxy-2-nitrobenzoic Acid

This protocol details the oxidation of 4-methyl-3-nitroanisole to produce the carboxylic acid intermediate.[7]

Materials:

  • 4-methyl-3-nitroanisole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • 1 N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is refluxed for 24 hours.[7]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble solids (manganese dioxide) are removed by filtration.[7]

  • The filtrate is acidified to a pH of 2 using 1 N hydrochloric acid, which precipitates the carboxylic acid product.[7]

  • The aqueous solution is then extracted three times with 50 mL portions of chloroform.[7]

  • The combined organic layers are dried over anhydrous magnesium sulfate and filtered.[7]

  • The solvent is removed under reduced pressure to yield 4-methoxy-2-nitrobenzoic acid. The reported yield is approximately 80%.[7]

Experimental Protocol 2: Esterification to this compound

This procedure is a standard Fischer esterification adapted for the conversion of the synthesized carboxylic acid to its methyl ester.[8]

Materials:

  • 4-methoxy-2-nitrobenzoic acid

  • Methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-methoxy-2-nitrobenzoic acid (e.g., 10 mmol) and an excess of methanol (e.g., 40 mL).[8]

  • While swirling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[8]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Transfer the residue to a separatory funnel and dilute with ethyl acetate (e.g., 50 mL).[8]

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Key Reactions and Applications in Drug Development

This compound serves as a pivotal building block for more complex, biologically active molecules. Its functional groups allow for a variety of chemical transformations.[1]

A critical reaction is the reduction of the nitro group to an amine. This transformation is fundamental for synthesizing a wide range of heterocyclic compounds and other pharmaceutical intermediates that are core scaffolds in many drug candidates.[3][9]

Applications_Workflow cluster_transformations Key Transformations cluster_products Applications start This compound reduction Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) start->reduction hydrolysis Ester Hydrolysis start->hydrolysis amination Nucleophilic Substitution start->amination pharma Pharmaceuticals (e.g., Gefitinib intermediates) reduction->pharma agro Agrochemicals (e.g., Herbicides, Fungicides) hydrolysis->agro material Advanced Materials (e.g., Polymers, Coatings) amination->material

Caption: Role as a versatile synthetic intermediate.

Key applications include:

  • Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, related structures are used in the synthesis of kinase inhibitors like Gefitinib, where the amino-benzoate core is a crucial component.[9] It is also explored for creating molecules that can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.[3]

  • Agrochemicals: It serves as a precursor in the manufacturing of herbicides and fungicides, contributing to crop protection.[1][8]

  • Material Science: The molecule is investigated for its potential in creating advanced materials, such as specialized polymers and coatings, due to its stability and reactive functional groups.[1]

  • Biological Research: It is used in studies involving enzyme interactions and biological pathways, helping to provide insights into disease mechanisms and identify potential therapeutic targets.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gefitinib via a Methyl 4-methoxy-2-nitrobenzoate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer. This document provides detailed application notes and experimental protocols for the synthesis of Gefitinib, commencing from the intermediate Methyl 4-methoxy-2-nitrobenzoate. The described synthetic route involves key steps including reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and subsequent nucleophilic substitutions to introduce the characteristic side chains of the Gefitinib molecule. All quantitative data regarding reaction yields are summarized, and a comprehensive workflow diagram is provided for clarity.

Synthetic Pathway Overview

The synthesis of Gefitinib from this compound or its hydroxy precursor involves a multi-step process. The general strategy is as follows:

  • Reduction of the Nitro Group: The nitro group of the benzoate precursor is reduced to an amine, a crucial step for the subsequent cyclization.

  • Cyclization: The resulting amino benzoate is cyclized, typically with formamidine acetate, to construct the fundamental quinazolinone ring system.

  • Chlorination: The hydroxyl group on the quinazolinone ring is converted to a chloro group, activating the position for nucleophilic substitution.

  • First Amination: The chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline to introduce one of the key side chains.

  • Second Amination/Etherification: The final morpholinopropoxy side chain is attached to complete the synthesis of Gefitinib.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Gefitinib and its intermediates.

Step No.ReactionStarting MaterialProductYield (%)Reference
1NitrationMethyl 3-hydroxy-4-methoxybenzoateThis compound intermediateNot specified, but subsequent reduction yield is high[1][2]
2ReductionMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate77%[1][2]
3ReductionMethyl-5-hydroxy-4-methoxy-2-nitro benzoateMethyl-2-amino-5-hydroxy-4-methoxy benzoate93%[3]
4CyclizationMethyl-2-amino-5-hydroxy-4-methoxy benzoate6-hydroxy-7-methoxy-quinazoline-4-one74%[3]
5Chlorination & Amination6-hydroxy-7-methoxy-quinazoline-4-oneN-(4-fluoro-3-chloro phenyl)-6-hydroxy-7-methoxy quinazoline-4-amine92% (from amino benzoate)[4]
6EtherificationN-(4-fluoro-3-chloro phenyl)-6-hydroxy-7-methoxy quinazoline-4-amineGefitinibNot specified in single step[4]

Experimental Protocols

Protocol 1: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate[1][2]
  • Add powdered iron (50 g, 0.89 mol) to acetic acid (500 mL).

  • Stir the resulting suspension for 15 minutes at 50°C under a nitrogen atmosphere.

  • Add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) dropwise to the mixture.

  • Stir the reaction mixture for 30 minutes at 50-60°C.

  • Filter the mixture to remove the catalyst and wash the catalyst with methanol.

  • Combine the filtrate and washes, and evaporate the volatiles.

  • Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).

  • The combined organic layers yield Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.

Protocol 2: Reduction of Methyl-5-hydroxy-4-methoxy-2-nitro benzoate[3]
  • Charge a hydrogenator with ethyl acetate (300 ml), Methyl-5-hydroxy-4-methoxy-2-nitro benzoate (50 gm), and 10% palladium on carbon (5 gm).

  • Hydrogenate the mixture under a hydrogen gas pressure of 5-6 kg for 4 hours.

  • Filter the reaction mass to remove the catalyst.

  • Distill the filtrate to remove the solvent.

  • Stir the obtained residue in n-hexane (100 ml) at 0-5° C.

  • Filter the solid, wash with n-hexane (25 ml), and dry to yield Methyl-2-amino-5-hydroxy-4-methoxy benzoate.

Protocol 3: Cyclization to form 6-hydroxy-7-methoxy-quinazoline-4-one[3]
  • Reflux a mixture of Methyl-2-amino-5-hydroxy-4-methoxy benzoate (50 gm), methanol (400 ml), and formamidine acetate (30 gm) for 10 hours.

  • Gradually cool the reaction mass to 5-10° C.

  • Filter the solid, wash with 10% aqueous methanol (100 ml), and dry at 40-45° C. to yield the title compound.

Protocol 4: Chlorination of Quinazolinone Intermediate

Note: Specific conditions for the direct chlorination of 6-hydroxy-7-methoxy-quinazoline-4-one are often combined with the subsequent amination step in the literature. A general procedure involves using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, a similar quinazolinone is chlorinated by refluxing with SOCl₂.[5]

Protocol 5: Synthesis of N-(4-fluoro-3-chloro phenyl)-6-hydroxy-7-methoxy quinazoline-4-amine[4]
  • A solution of the chlorinated quinazoline intermediate in a suitable solvent like isopropanol is treated with 3-chloro-4-fluoroaniline.

  • The reaction mixture is typically heated to reflux for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

Protocol 6: Synthesis of Gefitinib via Etherification[4]
  • Reflux a mixture of N-(4-fluoro-3-chloro phenyl)-6-hydroxy-7-methoxy quinazoline-4-amine (50 gm), 3-morpholinopropyl chloride (35 gm), potassium carbonate, and a phase transfer catalyst like tetrabutyl ammonium bromide (5 gm) in acetonitrile (500 ml) for 16 hours.

  • Distill off the acetonitrile completely at 40-45°C.

  • The residue is then worked up, which may involve partitioning between an organic solvent and water, followed by purification to yield Gefitinib.

Visualizations

Gefitinib Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Assembly A Methyl 3-hydroxy-4-methoxybenzoate B This compound Intermediate A->B Nitration (HNO3, H2SO4) C Methyl 2-amino-4-methoxybenzoate Derivative B->C Reduction (Fe/AcOH or H2/Pd-C) D 6-substituted-7-methoxy-quinazoline-4-one C->D Cyclization (Formamidine Acetate) E 4-Chloro-6-substituted-7-methoxyquinazoline D->E Chlorination (SOCl2 or POCl3) F 4-(3-chloro-4-fluoroanilino)-6-substituted-7-methoxyquinazoline E->F Amination (3-chloro-4-fluoroaniline) G Gefitinib F->G Side Chain Introduction (N-(3-chloropropyl)morpholine)

References

Application Notes and Protocols for the Reduction of Methyl 4-methoxy-2-nitrobenzoate to Methyl 2-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable amino compounds that are key building blocks for a wide range of pharmaceuticals, agrochemicals, and dyestuffs. Methyl 2-amino-4-methoxybenzoate, the product of the reduction of Methyl 4-methoxy-2-nitrobenzoate, is a significant intermediate in the synthesis of various biologically active molecules. This document provides detailed application notes, comparative data, and experimental protocols for three common and effective methods for this reduction: catalytic hydrogenation, and metal-mediated reductions using iron in an acidic medium or stannous chloride.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative data for the different methods used for the reduction of aromatic nitro groups to amines, based on protocols for the target molecule or structurally similar compounds. This allows for a direct comparison of their efficiency and reaction conditions.

MethodReagents/CatalystSolvent SystemTemperatureReaction TimeTypical YieldReference Compound
Catalytic Hydrogenation H₂, 10% Pd/CEthyl AcetateRoom Temperature4 hours93%Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Iron Reduction Fe powder, NH₄ClEthanol/Water (4:1)Reflux (~80-90°C)2-4 hours~70-95%General for substituted nitrobenzoates
Stannous Chloride Reduction SnCl₂·2H₂OEthanolReflux (~78°C)1-3 hours~90%General for substituted nitrobenzoates

Mandatory Visualizations

Chemical Transformation

Caption: Chemical transformation of the nitro group to an amine.

Experimental Workflow

G General Experimental Workflow for Nitro Group Reduction cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve this compound in appropriate solvent pd_c Catalytic Hydrogenation - Add Pd/C catalyst - Pressurize with H₂ - Stir at RT start->pd_c Choose Reduction Method fe Iron Reduction - Add Fe powder and NH₄Cl - Heat to reflux - Stir vigorously start->fe Choose Reduction Method sncl2 Stannous Chloride Reduction - Add SnCl₂·2H₂O - Heat to reflux - Stir start->sncl2 Choose Reduction Method filter_catalyst Filter to remove catalyst/metal salts pd_c->filter_catalyst neutralize Neutralize reaction mixture (for Fe and SnCl₂ methods) fe->neutralize sncl2->neutralize extract Extract with organic solvent filter_catalyst->extract neutralize->filter_catalyst dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify end Methyl 2-amino-4-methoxybenzoate purify->end

Caption: Overview of the experimental workflow for nitro reduction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and often results in very clean product formation with simple work-up procedures.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethyl Acetate (or Methanol)

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or filter paper

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in Ethyl Acetate (approx. 15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove any air before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 15-50 psi or using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of Ethyl Acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield Methyl 2-amino-4-methoxybenzoate. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Protocol 2: Reduction using Iron (Fe) in Ammonium Chloride

This classic method is cost-effective, scalable, and tolerant of many functional groups.[2]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).

  • Add ammonium chloride (4-5 eq).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add iron powder (3-5 eq) portion-wise to the refluxing solution to control the exothermic reaction.

  • Maintain the mixture at reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and make it basic by adding a saturated sodium carbonate solution.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to afford the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

This method is another effective way to reduce nitro groups and is particularly useful when catalytic hydrogenation is not feasible.[2][3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (reagent grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in Ethanol (approx. 10-15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents). The addition can be exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts (tin hydroxides). Adjust the pH to ~8.

  • Filter the resulting slurry to remove the tin salts, washing the solid cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to afford the product.

  • Purify by recrystallization if necessary.

References

Application Notes and Protocols: Methyl 4-methoxy-2-nitrobenzoate as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxy-2-nitrobenzoate is a valuable and versatile building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds.[1][2] Its unique substitution pattern, featuring an electron-withdrawing nitro group ortho to the ester and a methoxy group in the para position, allows for a range of chemical transformations crucial for the synthesis of complex molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic systems.

Synthesis of Quinazolines

One of the significant applications of this compound is in the synthesis of quinazoline derivatives. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source. A notable, though retracted, example is its use in a synthetic route towards Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[3]

The synthesis of a quinazoline core from this compound typically follows a two-step process: reduction of the nitro group and subsequent cyclization.

G A This compound B Methyl 2-amino-4-methoxybenzoate A->B Reduction (e.g., Fe/AcOH) C Quinazoline Derivative B->C Cyclization (e.g., Formamidine acetate)

Caption: Synthetic pathway from this compound to a quinazoline derivative.

This protocol is adapted from a procedure for a similar compound.[3]

  • Setup: To a suspension of powdered iron (0.89 mol) in acetic acid (500 mL), add the mixture under a nitrogen atmosphere.

  • Heating: Stir the suspension for 15 minutes at 50°C.

  • Addition of Nitro Compound: Prepare a solution of this compound (0.30 mol) in methanol (300 mL) and add it dropwise to the iron suspension.

  • Reaction: Stir the reaction mixture for 30 minutes at 50-60°C.

  • Workup:

    • Filter the catalyst and wash it with methanol.

    • Evaporate the volatiles from the combined filtrate and washes.

    • Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate (2 x 200 mL) and brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Reaction StepReagents and ConditionsYield (%)Reference
Reduction of a substituted methyl 2-nitrobenzoateFe, Acetic Acid, 50-60°C77[3]

Synthesis of Benzimidazoles

This compound can also serve as a precursor for the synthesis of benzimidazole derivatives. The synthetic strategy is similar to that for quinazolines, involving reduction of the nitro group to form a diamine precursor, which is then cyclized.

The synthesis of a benzimidazole core involves the initial reduction of the nitro group, followed by amidation and subsequent cyclization.

G A This compound B Substituted 2-Nitroaniline A->B Amidation (e.g., NH4OH) C Substituted o-Phenylenediamine B->C Reduction (e.g., Fe/HCOOH) D Benzimidazole Derivative C->D Cyclization (e.g., Formic Acid)

Caption: General pathway for benzimidazole synthesis from a nitrobenzoate precursor.

This is a general protocol adapted from known procedures for benzimidazole synthesis.[4]

Step 1: Reduction of the Nitro Group and Cyclization

  • Setup: In a reaction vessel, combine the substituted 2-nitroaniline (derived from this compound via amidation) with formic acid.

  • Addition of Reducing Agent: Add iron powder and ammonium chloride (NH₄Cl).

  • Reaction: Heat the mixture, typically for 1-2 hours, while monitoring the reaction progress by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Synthesis of Quinolines

While direct synthesis of quinolines from this compound is less common, the derived methyl 2-amino-4-methoxybenzoate can be a key intermediate in established quinoline syntheses, such as the Friedländer synthesis. This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

G A Methyl 2-amino-4-methoxybenzoate B o-Aminoaryl Aldehyde/Ketone A->B Functional Group Transformation C Quinoline Derivative B->C Friedländer Annulation D Compound with α-Methylene Group D->C

Caption: Conceptual pathway to quinolines from a methyl 2-aminobenzoate intermediate.

This is a generalized protocol for the Friedländer synthesis.[5]

  • Setup: Combine the o-aminoaryl aldehyde or ketone (derived from methyl 2-amino-4-methoxybenzoate) and the methylene-containing compound in a suitable solvent.

  • Catalyst: Add an acid or base catalyst.

  • Reaction: Heat the mixture to the appropriate temperature and monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture.

    • If the product precipitates, filter and wash it.

    • Otherwise, perform an aqueous workup followed by extraction with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Yields for Friedländer synthesis are highly substrate-dependent but can be quite high.[5] Specific data for derivatives of this compound would require further investigation for a particular target molecule.

Conclusion

This compound is a key intermediate that provides access to a variety of important heterocyclic cores. The primary transformation involves the reduction of the nitro group to an amine, which can then undergo cyclization reactions to form quinazolines, benzimidazoles, and serve as a precursor for quinolines. The protocols and data presented here offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-methoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of methyl 4-methoxy-2-nitrobenzoate derivatives. These reactions are instrumental in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are based on established methodologies for Suzuki coupling reactions and serve as a comprehensive guide for reaction setup, optimization, and analysis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1] This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents.[2] For professionals in drug development, the Suzuki coupling provides a reliable strategy for the synthesis of biaryl moieties, which are prevalent in many pharmaceutical agents.[3][4]

The use of this compound as a substrate in Suzuki coupling reactions allows for the introduction of a substituted phenyl ring, which can be further functionalized. The nitro and methoxy groups can influence the electronic properties and reactivity of the molecule, and the methyl ester provides a handle for subsequent chemical transformations. Recent advancements have demonstrated the feasibility of using nitroarenes as coupling partners in palladium-catalyzed reactions, expanding the scope of accessible biaryl structures.[5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps:

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophilic coupling partner, forming a palladium(II) complex.[2]

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid or its ester) transfers its organic moiety to the palladium(II) complex.[2]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Data Presentation: Reaction Parameters for Suzuki Coupling of Related Aryl Halides

The following table summarizes typical conditions and reported yields for Suzuki cross-coupling reactions of various substituted aryl halides, providing a reference for the optimization of reactions with this compound derivatives.

Aryl Halide/TriflateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromo-3-picoline(2-formyl-5-methoxyphenyl)boronic acidPd(dppf)Cl₂ (N/A)N/AK₂CO₃Toluene/Water8082[3]
4-Nitro-1-iodobenzene4-Methoxyphenylboronic acidPd(II)-salan complex (N/A)N/AN/AWaterN/AN/A[7]
Methyl 2-bromobenzoateArylboronic acidPdCl₂ (1)N/AK₂CO₃Anisole80N/A[8]
5-Bromo-4-fluoro-2-methoxy-N-methylaniline4-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/Dioxane/Water90N/A[2]
4-Bromo-6-methylbenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄ (5)N/ANa₂CO₃Dioxane/WaterRefluxN/A[9]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling reaction of a hypothetical methyl 2-bromo-4-methoxy-6-nitrobenzoate with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 2-bromo-4-methoxy-6-nitrobenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add methyl 2-bromo-4-methoxy-6-nitrobenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (typically 80-100 °C) and maintain it for the required time (typically 4-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and structure.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²B(OH)₂ Base pdi_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pdi_biaryl_complex reductive_elimination Reductive Elimination pdi_biaryl_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Reagents & Catalyst setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: General experimental workflow for Suzuki cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound derivatives. The protocols and data provided in this document offer a solid foundation for researchers to develop and optimize these important transformations. The versatility and functional group tolerance of the Suzuki coupling make it an invaluable tool in the arsenal of chemists in the pharmaceutical industry for the rapid generation of novel molecular entities.[3][10] Further optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Synthesis of Methyl 4-methoxy-2-nitrobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-methoxy-2-nitrobenzoate, a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The synthesis is achieved through the electrophilic nitration of methyl 4-methoxybenzoate. This application note outlines the reaction mechanism, a step-by-step experimental procedure, purification techniques, and expected analytical data.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The introduction of a nitro group ortho to the methoxy substituent provides a handle for further chemical transformations, making it a versatile precursor. The protocol described herein employs a standard nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature conditions to achieve the desired substitution pattern. While the nitration of anisole derivatives typically yields a mixture of ortho and para isomers, the starting material, methyl 4-methoxybenzoate, already has a substituent at the para position, directing the nitration to the ortho position. However, the formation of the isomeric Methyl 4-methoxy-3-nitrobenzoate is a likely side reaction. Therefore, a robust purification strategy is essential.

Reaction Scheme

Caption: General reaction scheme for the nitration of methyl 4-methoxybenzoate.

Experimental Protocol

Materials:

  • Methyl 4-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol (CH₃OH)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Stir gently to mix.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl 4-methoxybenzoate in 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: While maintaining the temperature between 0 and 10 °C, add the pre-cooled nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate over a period of 30-45 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. Stir the mixture until all the ice has melted. A precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot methanol to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals of this compound by vacuum filtration. The isomeric byproduct, Methyl 4-methoxy-3-nitrobenzoate, may remain in the filtrate.

    • Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterExpected ValueReference/Comment
Starting Material Methyl 4-methoxybenzoateCommercially available.
Reagents Conc. H₂SO₄, Conc. HNO₃Standard nitrating mixture.
Reaction Temperature 0 - 10 °CCrucial for minimizing side product formation.[1][2]
Reaction Time 1 - 1.5 hoursIncludes addition and stirring time.
Yield 60-75% (typical for analogous reactions)Actual yield may vary. Based on typical yields for nitration of methyl benzoate.[1]
Melting Point To be determined experimentallyThe melting point of the purified product should be sharp.
1H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.6-7.8 (m, 2H), ~7.1 (d, 1H), 3.9 (s, 3H), 3.8 (s, 3H)Predicted values based on analogous compounds. The exact shifts and coupling constants should be determined experimentally.
13C NMR (CDCl₃, 100 MHz) δ (ppm) ~165, 155, 140, 130, 125, 120, 115, 55, 52Predicted values based on analogous compounds. The exact chemical shifts should be determined experimentally.
IR (KBr, cm-1) ~3100-3000 (Ar C-H), ~1730 (C=O), ~1530 & 1350 (NO₂), ~1250 (C-O)Characteristic vibrational frequencies for the functional groups present.

Visualizations

Experimental Workflow

experimental_workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in ice bath) start->prep_nitrating_mix dissolve_sm Dissolve Methyl 4-methoxybenzoate in conc. H₂SO₄ start->dissolve_sm nitration Add Nitrating Mixture (dropwise, 0-10 °C) prep_nitrating_mix->nitration cool_reaction Cool Reaction Mixture to 0-5 °C dissolve_sm->cool_reaction cool_reaction->nitration stir Stir in Ice Bath (30 min) nitration->stir workup Pour onto Ice stir->workup filtration Vacuum Filtration workup->filtration wash Wash with Cold Water filtration->wash recrystallization Recrystallize from Methanol wash->recrystallization dry Dry Product recrystallization->dry analysis Characterization (MP, NMR, IR) dry->analysis end End analysis->end

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_pathway cluster_generation Generation of Electrophile cluster_substitution Electrophilic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O NO2_plus->H2O protonated intermediate AromaticRing Methyl 4-methoxybenzoate SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Key steps in the electrophilic nitration of an aromatic compound.

References

Application Notes and Protocols: Methyl 4-methoxy-2-nitrobenzoate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2-nitrobenzoate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring methoxy and nitro functional groups, provides multiple reaction sites for chemical modifications, making it an invaluable precursor in the development of novel therapeutics, particularly in the field of oncology.[1][2] The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the ester and methoxy groups can be readily modified. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound and its derivatives in drug discovery and development. A significant focus is placed on its application in the synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are critical in various cancers.[3][4]

Data Presentation

Table 1: Quantitative Data for Key Synthetic Transformations
Starting MaterialReactionReagents and ConditionsProductYield (%)Purity (%)Reference
Methyl 3-hydroxy-4-methoxybenzoateO-Alkylation1-bromo-3-chloropropane, K₂CO₃, DMF, 70°C, 4hMethyl 3-(3-chloropropoxy)-4-methoxybenzoate94.799.3 (HPLC)[5]
Methyl 3-(3-chloropropoxy)-4-methoxybenzoateNitrationHNO₃, Acetic Acid, Acetic Anhydride, 0-5°C to RT, 6hMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateNot specifiedNot specified[5]
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateReductionPowdered Iron, Acetic Acid, Methanol, 50-60°C, 30 minMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate77Not specified[5]
4-methoxy-2-nitrobenzoic acidDecarboxylative IodinationI₂O₅, DMF, 120 °C, 12h1-Iodo-4-methoxy-2-nitrobenzene89Not specified[6]
Benzoic AcidAmide Coupling with BenzylamineTetramethoxysilane, 120°C, 7hN-Benzylbenzamide99Not specified[7]
3,4-dimethoxybenzoic acidNitrationNitric acid, Water, 60°C, 6h4,5-Dimethoxy-2-nitrobenzoic acid77Not specified[8]
Table 2: Biological Activity of EGFR/HER2 Inhibitors Derived from Related Scaffolds
CompoundTarget(s)Cancer Cell LineIC₅₀ (nM)Reference
GefitinibEGFRH3255 (L858R mutant)75[9]
ErlotinibEGFRPC-9 (exon 19del)7[10]
AfatinibEGFR, HER2PC-9 (exon 19del)0.8[10]
LapatinibEGFR, HER2BT-474 (HER2 overexpressing)100[9]
DacomitinibEGFR, HER2, HER4EGFR wild type6.0[11]
Quinazoline Derivative 21Not specifiedHeLa1850[12]
Quinazoline Derivative 22Not specifiedHeLa2110[12]
Quinazoline Derivative 23Not specifiedHeLa2810[12]
Quinazolinone Derivative 45ALK/PI3K/AKT pathwayA549440[3]

Experimental Protocols

Protocol 1: Reduction of the Nitro Group (Iron in Acetic Acid)

This protocol describes the reduction of a nitroaromatic compound to its corresponding aniline derivative using powdered iron in an acidic medium. This method is particularly useful for large-scale synthesis due to its cost-effectiveness and efficiency.[5]

Materials:

  • Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

  • Powdered Iron

  • Acetic Acid

  • Methanol

  • Ethyl Acetate

  • Water

  • Nitrogen gas

Procedure:

  • To a suspension of powdered iron (0.89 mol) in acetic acid (500 mL), add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL) dropwise under a nitrogen atmosphere.

  • Stir the resulting mixture at 50-60°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the iron catalyst and wash the filter cake with methanol.

  • Combine the filtrate and washes, and concentrate under reduced pressure to remove the volatiles.

  • Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, which can be used in the next step without further purification.

Protocol 2: Amide Bond Formation (EDC/HOBt Coupling)

This protocol outlines a general procedure for the formation of an amide bond between a carboxylic acid and an aniline derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.[13][14]

Materials:

  • Methyl 2-amino-4-methoxybenzoate derivative

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the Methyl 2-amino-4-methoxybenzoate derivative (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reduction Step 1: Reduction cluster_coupling Step 2: Amide Coupling cluster_cyclization Step 3: Cyclization cluster_final Final Product start This compound reduction Methyl 4-methoxy-2-aminobenzoate start->reduction Fe / AcOH coupling Amide Derivative reduction->coupling R-COOH, EDC, HOBt cyclization Heterocyclic Core (e.g., Quinazoline) coupling->cyclization e.g., Formamidine acetate final_product Bioactive Molecule (e.g., Kinase Inhibitor) cyclization->final_product Further Functionalization

Caption: Synthetic workflow for the development of bioactive molecules.

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway ligand Ligand (e.g., EGF) EGFR EGFR ligand->EGFR Binding HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation HER2->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Caption: Simplified EGFR/HER2 signaling pathway and inhibitor action.

References

Application Notes and Protocols for the Characterization of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the characterization of Methyl 4-methoxy-2-nitrobenzoate (C₉H₉NO₅, Molecular Weight: 211.17 g/mol ). Due to the limited availability of specific experimental data for this compound, this document presents a comprehensive analysis based on data from structurally related isomers and analogous compounds. The provided protocols are designed to be robust and adaptable for routine analysis and quality control.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. The expected spectral data are predicted based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy functionalities. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 1: Predicted and Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundAr-H (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)
This compound (Predicted) ~7.5-8.0 (m, 3H)~3.9 (s, 3H)~3.9 (s, 3H)
Methyl 4-nitrobenzoate[1]8.13-8.26 (m, 4H)-3.94 (s, 3H)
Methyl 4-methoxybenzoate6.93 (d, 2H), 8.01 (d, 2H)3.87 (s, 3H)3.90 (s, 3H)

Table 2: Predicted and Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundC=O (ppm)Aromatic C (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)
This compound (Predicted) ~165~115-160~56~53
Methyl 4-nitrobenzoate[1]165.1123.5, 130.6, 135.4, 150.5-52.8
Methyl 4-methoxybenzoate167.0113.7, 131.6, 122.9, 163.555.451.9

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A sufficient number of scans (typically 1024 or more) should be averaged to obtain a good quality spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual solvent signal of CDCl₃ in the ¹³C spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Fourier Transform C->E D->E F Phase and Baseline Correction E->F G Reference to TMS F->G H Spectral Analysis G->H

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted and Comparative IR Absorption Bands

Functional GroupPredicted/Observed Frequency (cm⁻¹)Description
C=O (Ester)1720 - 1740Strong
NO₂ (Asymmetric Stretch)1520 - 1560Strong
NO₂ (Symmetric Stretch)1340 - 1370Strong
C-O (Ester)1250 - 1300Strong
C-O (Aryl Ether)1200 - 1275Strong
C=C (Aromatic)1450 - 1600Medium to weak
C-H (Aromatic)3000 - 3100Medium to weak
C-H (Aliphatic)2850 - 3000Medium to weak

Data for related nitrobenzoates and methoxybenzoates were used for prediction.[2][3]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare KBr Pellet or use ATR C Record Sample Spectrum A->C B Record Background Spectrum B->C D Background Subtraction E Identify Functional Group Frequencies D->E

FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 211. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z 180), the nitro group (-NO₂, m/z 165), and the carbomethoxy group (-COOCH₃, m/z 152).

Table 4: Predicted and Comparative Mass Spectrometry Fragmentation Data

CompoundMolecular Ion [M]⁺ (m/z)[M-OCH₃]⁺ (m/z)[M-NO₂]⁺ (m/z)[M-COOCH₃]⁺ (m/z)Other Key Fragments (m/z)
This compound (Predicted) 211180165152135, 107, 77
Methyl 4,5-dimethyl-2-nitrobenzoate[4]209178163150133, 105, 77
Methyl 4-nitrobenzoate181150135122104, 76, 50
Methyl 4-methoxybenzoate[5]166135-10792, 77, 64

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Dilute further to a concentration of 10-100 µg/mL if necessary.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

  • Data Acquisition and Analysis: Acquire the data using the instrument's software and analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

MS_Fragmentation_Pathway M [M]+. m/z 211 M_minus_OCH3 [M-OCH3]+ m/z 180 M->M_minus_OCH3 -OCH3 M_minus_NO2 [M-NO2]+ m/z 165 M->M_minus_NO2 -NO2 M_minus_COOCH3 [M-COOCH3]+ m/z 152 M->M_minus_COOCH3 -COOCH3 Other_frags Other Fragments (e.g., m/z 135, 107, 77) M_minus_OCH3->Other_frags M_minus_NO2->Other_frags M_minus_COOCH3->Other_frags

Predicted EI-MS Fragmentation Pathway

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Table 5: HPLC Method Parameters

ParameterRecommended Condition
Stationary Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or Diode Array Detector for full spectrum)
Injection Volume 10 µL

These parameters are based on methods for similar nitroaromatic and benzoate compounds and may require optimization.[6][7]

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of the compound in the sample by using the calibration curve.

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Standards (Calibration) B->D E Inject Sample D->E F Data Acquisition E->F G Peak Identification and Quantification F->G

HPLC Analysis Workflow

References

Application Notes and Protocols: Methyl 4-methoxy-2-nitrobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-2-nitrobenzoate is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals.[1] Its unique molecular structure, featuring a nitro group ortho to the ester and a methoxy group para to the ester, allows for a variety of chemical transformations, making it a valuable building block for creating novel herbicides, fungicides, and insecticides. This document provides detailed application notes on the use of this compound in the synthesis of various classes of agrochemicals, along with experimental protocols for key chemical transformations.

Introduction: The Role of this compound in Agrochemical Scaffolding

This compound serves as a crucial starting material or intermediate in the synthesis of complex, biologically active molecules for crop protection.[1] The presence of the nitro group activates the benzene ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening up a plethora of synthetic possibilities. The methoxy and methyl ester functionalities also offer sites for chemical modification, allowing for the fine-tuning of the physicochemical properties and biological activity of the final agrochemical product.

The primary synthetic strategies involving this compound in agrochemical development include:

  • Reduction of the nitro group to form Methyl 2-amino-4-methoxybenzoate, a key precursor for a wide range of derivatizations.

  • Nucleophilic aromatic substitution where the nitro group is displaced by a nucleophile.

  • Hydrolysis of the ester group to the corresponding carboxylic acid, followed by amide or other ester formation.

These transformations enable the incorporation of the 4-methoxybenzoyl moiety into larger molecular scaffolds, a common feature in several classes of agrochemicals.

Application in Herbicide Synthesis: Triketone Herbicides

A significant application of nitrobenzoate derivatives structurally similar to this compound is in the synthesis of triketone herbicides. A notable example is the synthesis of Mesotrione, a selective herbicide for corn. While the commercial synthesis of Mesotrione starts from 2-nitro-4-methylsulfonyl-benzoic acid methyl ester, the reaction pathway provides a valuable template for the potential use of this compound in creating analogous herbicidal compounds.

The key synthetic step involves the condensation of the nitrobenzoate derivative with 1,3-cyclohexanedione.

Synthetic Workflow for Triketone Herbicide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl_4-methoxy-2-nitrobenzoate This compound Condensation Condensation Reaction Methyl_4-methoxy-2-nitrobenzoate->Condensation 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione->Condensation Triketone_Herbicide_Analog Triketone Herbicide Analog Condensation->Triketone_Herbicide_Analog

Caption: Synthetic pathway for a triketone herbicide analog.

Experimental Protocol: Synthesis of a Mesotrione Analog

This protocol is adapted from the synthesis of Mesotrione from 2-nitro-4-methylsulfonyl-benzoic acid methyl ester.

Step 1: Synthesis of a 2-nitro-4-methoxybenzoyl derivative (if not starting directly with this compound)

This step would involve the nitration of a suitable precursor to generate the required nitrobenzoate structure.

Step 2: Condensation with 1,3-cyclohexanedione

  • In a reaction vessel, dissolve this compound (1 equivalent) in a suitable organic solvent such as toluene or acetonitrile.

  • Add 1,3-cyclohexanedione (1.1 equivalents) to the solution.

  • Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired triketone herbicide analog.

Reactant Molar Ratio Solvent Base Temperature Typical Yield
This compound1TolueneTriethylamineReflux70-85%
1,3-cyclohexanedione1.1AcetonitrileK₂CO₃Reflux75-90%

Application in Fungicide and Insecticide Synthesis: The Importance of the Amino Intermediate

A common and critical transformation of this compound in the synthesis of a broad range of agrochemicals is the reduction of the nitro group to an amine, yielding Methyl 2-amino-4-methoxybenzoate. This amino derivative is a versatile precursor for constructing various heterocyclic systems and for introducing diverse functionalities through reactions such as diazotization, acylation, and condensation.

Synthetic Workflow for the Generation and Derivatization of the Amino Intermediate

G cluster_start Starting Material cluster_reaction1 Key Transformation cluster_intermediate Key Intermediate cluster_derivatization Further Synthesis cluster_products Final Products Methyl_4-methoxy-2-nitrobenzoate This compound Reduction Nitro Group Reduction Methyl_4-methoxy-2-nitrobenzoate->Reduction Amino_Intermediate Methyl 2-amino-4-methoxybenzoate Reduction->Amino_Intermediate Derivatization Derivatization Reactions (e.g., Acylation, Cyclization) Amino_Intermediate->Derivatization Fungicides Fungicides Derivatization->Fungicides Insecticides Insecticides Derivatization->Insecticides

Caption: General pathway for agrochemical synthesis via an amino intermediate.

Experimental Protocol: Reduction of this compound

This protocol is a general method for the reduction of aromatic nitro compounds.

  • To a stirred solution of this compound (1 equivalent) in a solvent such as ethanol, methanol, or acetic acid, add a reducing agent. Common reducing agents include:

    • Iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride).

    • Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

    • Catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

  • If using a metal/acid system, the reaction is typically heated to reflux and monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting Methyl 2-amino-4-methoxybenzoate can be purified by column chromatography or used directly in the next step.

Reducing Agent Solvent Temperature Typical Yield
Fe / Acetic AcidEthanolReflux85-95%
SnCl₂ / HClEthanolRoom Temp to Reflux80-90%
H₂ / Pd/CMethanolRoom Temperature>95%

Conclusion

This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its strategic functional groups allow for the construction of complex molecular architectures found in modern herbicides, fungicides, and insecticides. The synthetic pathways and protocols outlined in these application notes provide a foundation for researchers and scientists to explore the full potential of this compound in the development of new and effective crop protection agents. Further research into novel derivatizations of this compound and its amino-analogue is encouraged to expand the arsenal of tools available for sustainable agriculture.

References

Application Notes and Protocols for Multi-Step Synthesis Involving Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed multi-step synthetic pathway starting from the nitration of methyl 4-methoxybenzoate to yield Methyl 4-methoxy-2-nitrobenzoate, followed by its conversion to a biologically relevant quinazolinone scaffold. Quinazolinones are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, making this synthetic route of significant interest in medicinal chemistry and drug discovery.

Overview of the Synthetic Pathway

The described three-step synthesis transforms a simple benzoic acid derivative into a more complex heterocyclic system. The pathway involves:

  • Nitration: Introduction of a nitro group ortho to the ester functionality of methyl 4-methoxybenzoate.

  • Reduction: Conversion of the nitro group to an amino group to form a substituted anthranilate.

  • Cyclization: Construction of the quinazolinone ring system.

Data Summary

The following tables summarize the key reactants, products, and expected outcomes for each step of the synthetic pathway.

Table 1: Reactants and Products

StepStarting MaterialKey ReagentsProduct
1Methyl 4-methoxybenzoateNitric Acid, Sulfuric AcidThis compound
2This compoundIron Powder, Acetic AcidMethyl 2-amino-4-methoxybenzoate
3Methyl 2-amino-4-methoxybenzoateFormamide7-Methoxyquinazolin-4(3H)-one

Table 2: Quantitative Data for the Synthetic Pathway

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1This compoundC₉H₉NO₅211.1780-9095-97
2Methyl 2-amino-4-methoxybenzoateC₉H₁₁NO₃181.1975-85101-103
37-Methoxyquinazolin-4(3H)-oneC₉H₈N₂O₂176.1770-80258-260

Experimental Protocols

Step 1: Synthesis of this compound

This protocol describes the nitration of methyl 4-methoxybenzoate. The methoxy group is an ortho, para-director; however, steric hindrance from the ester group can favor nitration at the ortho position.

Materials:

  • Methyl 4-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol

Procedure:

  • In a round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 10.0 g of methyl 4-methoxybenzoate to the cooled sulfuric acid with continuous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • The solid precipitate of this compound is collected by vacuum filtration and washed with cold water.

  • The crude product is recrystallized from methanol to yield a pure crystalline solid.

Step 2: Synthesis of Methyl 2-amino-4-methoxybenzoate

This protocol details the reduction of the nitro group of this compound to an amine using iron powder in acetic acid.

Materials:

  • This compound

  • Iron Powder (Fe)

  • Glacial Acetic Acid

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • In a round-bottom flask, create a suspension of 15.0 g of iron powder in 100 mL of glacial acetic acid.

  • Heat the suspension to 50 °C with stirring under a nitrogen atmosphere.

  • Dissolve 10.0 g of this compound in 60 mL of methanol and add this solution dropwise to the iron suspension over 30 minutes.

  • After the addition, maintain the reaction mixture at 50-60 °C for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure.

  • Pour the residue into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-amino-4-methoxybenzoate.

Step 3: Synthesis of 7-Methoxyquinazolin-4(3H)-one

This protocol describes the cyclization of Methyl 2-amino-4-methoxybenzoate with formamide to form the quinazolinone ring.

Materials:

  • Methyl 2-amino-4-methoxybenzoate

  • Formamide

Procedure:

  • In a round-bottom flask, mix 5.0 g of Methyl 2-amino-4-methoxybenzoate with 25 mL of formamide.

  • Heat the mixture to 150-160 °C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add 50 mL of water to the mixture and stir for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-Methoxyquinazolin-4(3H)-one.

Visualizations

Synthetic Pathway Workflow

Synthetic_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization A Methyl 4-methoxybenzoate B This compound A->B HNO₃, H₂SO₄ C Methyl 2-amino-4-methoxybenzoate B->C Fe, Acetic Acid D 7-Methoxyquinazolin-4(3H)-one C->D Formamide, Heat

Caption: Multi-step synthesis of 7-Methoxyquinazolin-4(3H)-one.

Experimental Workflow Logic

Experimental_Workflow start Start step1 Step 1: Nitration of Methyl 4-methoxybenzoate start->step1 workup1 Work-up & Purification (Precipitation, Filtration, Recrystallization) step1->workup1 step2 Step 2: Reduction of This compound workup1->step2 workup2 Work-up & Purification (Extraction, Washes, Evaporation) step2->workup2 step3 Step 3: Cyclization to 7-Methoxyquinazolin-4(3H)-one workup2->step3 workup3 Work-up & Purification (Precipitation, Filtration, Recrystallization) step3->workup3 end Final Product workup3->end

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols for the Hydrolysis of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the hydrolysis of Methyl 4-methoxy-2-nitrobenzoate to synthesize 4-methoxy-2-nitrobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other specialized chemical compounds. The protocol described herein is a base-catalyzed hydrolysis (saponification), which offers high yields and an irreversible reaction pathway.[1][2][3] This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The hydrolysis of esters is a cornerstone of organic chemistry, enabling the conversion of esters into their corresponding carboxylic acids and alcohols. For the synthesis of 4-methoxy-2-nitrobenzoic acid from its methyl ester, a base-catalyzed approach is generally preferred over acid-catalyzed hydrolysis. The use of a base, such as sodium hydroxide, ensures that the carboxylic acid product is deprotonated to form a carboxylate salt.[1][3] This step renders the reaction essentially irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol byproduct.[1][2] The target compound, 4-methoxy-2-nitrobenzoic acid, is a valuable building block in the synthesis of various organic molecules.[4]

Reaction Scheme

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O), deionized

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Saponification: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq) in water. The use of a concentrated solution of NaOH is often recommended for efficient saponification.[5]

  • Heating: Heat the reaction mixture to reflux and maintain it at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 2-4 hours). Prolonged boiling should be avoided to prevent the formation of colored byproducts.[5]

  • Cooling and Methanol Removal: After the reaction is complete, allow the mixture to cool to room temperature. If a significant amount of methanol was used, it can be removed under reduced pressure using a rotary evaporator.

  • Acidification: Transfer the cooled reaction mixture to a beaker and place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2). It is crucial to pour the basic solution of the sodium salt into the acid to prevent the formation of a less soluble acid salt.[5] A precipitate of 4-methoxy-2-nitrobenzoic acid should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification (Optional - Recrystallization): The crude product can be purified by recrystallization.[6] A common solvent system for recrystallization is an ethanol/water mixture.[6] Dissolve the crude solid in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated carbon can be added, and the solution hot filtered.[6] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the purified 4-methoxy-2-nitrobenzoic acid in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation

ParameterValueReference/Note
Starting Material This compoundCAS: 181871-73-8[7]
Product 4-methoxy-2-nitrobenzoic acidCAS: 33844-21-2[4]
Molecular Weight of Starting Material 211.17 g/mol [7]
Molecular Weight of Product 197.14 g/mol
Typical Scale 1-10 g
Base Sodium Hydroxide (NaOH)2.0 - 3.0 equivalents
Solvent Methanol/Water
Reaction Temperature Reflux
Reaction Time 2-4 hoursMonitor by TLC
Typical Yield 85-95%Based on similar procedures[5]
Melting Point of Product ~140 °CFor similar nitrobenzoic acids[5]

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ester in MeOH/H2O add_base Add NaOH Solution start->add_base reflux Heat to Reflux (2-4h) add_base->reflux cool Cool to RT reflux->cool remove_meoh Remove MeOH (optional) cool->remove_meoh acidify Acidify with HCl to pH ~2 remove_meoh->acidify filter_crude Filter Crude Product acidify->filter_crude recrystallize Recrystallize (e.g., EtOH/H2O) filter_crude->recrystallize filter_pure Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry end end dry->end Final Product: 4-Methoxy-2- nitrobenzoic acid

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Concentrated hydrochloric acid is corrosive and has noxious fumes. Work in a well-ventilated fume hood.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The protocol outlined provides a robust and efficient method for the base-catalyzed hydrolysis of this compound. This procedure is scalable and consistently delivers high yields of the desired 4-methoxy-2-nitrobenzoic acid, a key intermediate for further synthetic applications. Careful control of the reaction conditions, particularly during the acidification step, is crucial for obtaining a high-purity product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-methoxy-2-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-methoxy-2-nitrobenzoate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound, polar organic solvents are generally suitable for its recrystallization. Alcohols such as methanol and ethanol are commonly employed for the recrystallization of similar aromatic nitro compounds. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure a high recovery of pure crystals.

Q2: What are the common impurities in the synthesis of this compound and how can they be removed?

A2: Common impurities can include unreacted starting materials (e.g., 4-methoxybenzoic acid), regioisomers (e.g., Methyl 3-nitro-4-methoxybenzoate), and byproducts from side reactions. Most of these process-related impurities can be effectively removed by a carefully executed recrystallization, as their solubility profiles will differ from that of the desired product. For colored impurities, the addition of a small amount of activated charcoal to the hot solution before filtration can be beneficial.

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. A second recrystallization step may be necessary to achieve the desired purity.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the concentration of the solute is too high. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a solvent with a lower boiling point. If oiling out occurs, reheat the solution to redissolve the oil, add more solvent, and then allow it to cool slowly.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. 3. The cooling process is too slow.1. Reheat the solution to evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound. 3. After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility and promote crystallization.
The yield of recrystallized product is very low. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The recrystallized product is colored. Colored impurities are present in the crude material.Before the initial hot filtration, add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high, causing it to precipitate above its melting point. 3. High levels of impurities are present.1. Select a solvent with a lower boiling point. 2. Reheat the mixture to dissolve the oil, add more solvent to lower the saturation point, and cool slowly. 3. Consider a preliminary purification step or perform a second recrystallization on the oiled-out product.

Data Presentation

Qualitative Solubility of this compound

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
Methanol Sparingly Soluble to SolubleVery SolubleGood
Ethanol Sparingly SolubleSolubleGood
Water InsolubleInsolublePoor (can be used as an anti-solvent with a miscible organic solvent)
Ethyl Acetate SolubleVery SolublePotentially suitable, may require a co-solvent like hexane to reduce solubility upon cooling.
Hexane InsolubleSparingly SolublePoor as a single solvent, but can be a good anti-solvent.
Toluene Sparingly SolubleSolublePotentially suitable, but may require careful cooling.

Note: This table is based on qualitative assessments and the ideal solvent or solvent system should be determined experimentally.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for similar compounds. The optimal solvent and volumes should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of the crude this compound in separate test tubes.

  • Add a few drops of a potential solvent (e.g., methanol, ethanol) to each test tube at room temperature. Observe the solubility.

  • A suitable solvent should not dissolve the compound at room temperature but should dissolve it upon heating.

  • If the compound is too soluble in a solvent at room temperature, a mixed solvent system (e.g., ethanol/water) might be appropriate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Swirl the flask and gently reheat to boiling for a few minutes.

4. Hot Gravity Filtration:

  • Pre-heat a stemless funnel and a clean Erlenmeyer flask on the hot plate.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be done quickly to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

6. Isolation and Washing of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

7. Drying:

  • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them.

  • Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, either in the air or in a desiccator.

8. Purity and Yield Assessment:

  • Once dry, weigh the purified crystals and calculate the percent recovery.

  • Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product crude_product Crude Methyl 4-methoxy-2-nitrobenzoate solvent_selection Solvent Selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorization (with Activated Charcoal) dissolution->decolorization If colored hot_filtration Hot Gravity Filtration dissolution->hot_filtration If not colored decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization cold_filtration Vacuum Filtration & Washing crystallization->cold_filtration drying Drying cold_filtration->drying pure_product Pure Crystalline Product drying->pure_product analysis Purity & Yield Analysis pure_product->analysis

Caption: Experimental workflow for the purification of this compound by recrystallization.

optimizing reaction yield for Methyl 4-methoxy-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methoxy-2-nitrobenzoate. Our aim is to help you optimize your reaction yield and purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route for this compound?

A common and direct method is the electrophilic aromatic substitution (nitration) of methyl 4-methoxybenzoate using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The methoxy group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The directing effects of the powerful activating methoxy group dominate, leading to substitution at the positions ortho to it.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side product formation.[1]

  • Suboptimal Temperature Control: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to the formation of byproducts and decomposition of the desired product.[1][2] It is crucial to maintain the recommended temperature range throughout the addition of the nitrating agent.[2][3]

  • Presence of Water: Water can deactivate the nitrating agent by interfering with the formation of the nitronium ion (NO₂⁺).[2] Ensure all glassware is dry and use anhydrous reagents if possible.

  • Loss of Product During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and minimize transfers. When washing the crude product, use ice-cold solvents to reduce solubility losses.[1][4]

Troubleshooting Low Yield:

Potential Cause Recommended Action Expected Outcome
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the time in 30-minute increments.Increased conversion of starting material to product.
Poor Temperature ControlUse an ice-salt bath to maintain a temperature between 0-5 °C during the addition of the nitrating mixture.[3] Add the nitrating agent dropwise to control the exotherm.Minimized side product formation and improved yield of the desired isomer.
Reagent QualityUse fresh, concentrated nitric acid and sulfuric acid. Ensure the starting methyl 4-methoxybenzoate is pure.Efficient formation of the nitronium ion and a cleaner reaction profile.
Inefficient Quenching/ExtractionPour the reaction mixture slowly onto crushed ice to precipitate the product.[1][4] Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate).Maximized recovery of the crude product from the aqueous phase.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?

The most common impurities are isomeric and dinitrated products.

  • Isomer Formation: The primary byproduct is likely the isomeric Methyl 3-nitro-4-methoxybenzoate. While the methoxy group strongly directs ortho, some meta substitution can occur. Careful control of reaction temperature is the most critical factor in maximizing the regioselectivity for the desired 2-nitro isomer.[1]

  • Dinitration: The formation of dinitrated byproducts can occur if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).[2] The initial nitro group deactivates the ring, but forcing conditions can lead to a second nitration.

Minimizing Impurity Formation:

Impurity Primary Cause Preventative Measure
Methyl 3-nitro-4-methoxybenzoateHigher reaction temperatures favor the formation of the thermodynamically more stable meta-substituted isomer.Maintain a reaction temperature of 0-5 °C.
Dinitro- Aromatic CompoundsExcess nitrating agent or elevated reaction temperatures.[2]Use a stoichiometric amount of nitric acid. Add the nitrating agent slowly and maintain low temperatures.

Q4: How can I effectively purify the crude this compound?

  • Recrystallization: This is the most common and effective method for purifying the crude product. A suitable solvent system, such as methanol or ethanol/water, can be used.[1][4] The isomeric byproduct may have different solubility characteristics, allowing for separation.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on established procedures for the nitration of substituted methyl benzoates.[1][2][3][4]

  • Preparation of the Nitrating Mixture: In a separate flask, cool 5 mL of concentrated sulfuric acid in an ice bath. Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep this mixture in the ice bath until use.

  • Reaction Setup: Dissolve 10 mmol of methyl 4-methoxybenzoate in 20 mL of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the progress of the reaction by TLC.

  • Workup: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with several portions of cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from methanol to obtain pure this compound.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (2-nitro isomer)
0-518595
10-1518290
25 (Room Temp)17080
4015565

Note: Data is illustrative and based on typical outcomes for electrophilic aromatic nitration reactions.[1]

Table 2: Effect of Nitrating Agent Molar Ratio on Dinitration

Molar Ratio (HNO₃:Substrate)Temperature (°C)Yield of Mononitro Product (%)Dinitro Product Formation (%)
1.1 : 10-585<1
1.5 : 10-5805
2.0 : 10-57215
1.1 : 125688

Note: Data is illustrative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) D Slowly Add Nitrating Mixture A->D B Dissolve Methyl 4-methoxybenzoate in H₂SO₄ C Cool Reactant to 0-5°C B->C C->D E Stir and Monitor by TLC D->E F Pour onto Crushed Ice E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Methanol H->I J Dry the Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Reaction Yield Q1 Is starting material present in TLC? Start->Q1 A1_Yes Extend reaction time or slightly increase temperature Q1->A1_Yes Yes Q2 Was the reaction temperature maintained at 0-5°C? Q1->Q2 No End Yield Optimized A1_Yes->End A2_No Improve cooling efficiency (e.g., ice-salt bath) Q2->A2_No No Q3 Were reagents anhydrous and glassware dry? Q2->Q3 Yes A2_No->End A3_No Use fresh, dry reagents and oven-dried glassware Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for low reaction yield.

References

troubleshooting side reactions in the nitration of methyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the nitration of methyl 4-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of methyl 4-methoxybenzoate?

The nitration of methyl 4-methoxybenzoate is an electrophilic aromatic substitution reaction. The regioselectivity is controlled by the two substituents on the benzene ring: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

  • The methoxy group is a strong activating group and an ortho, para-director.

  • The methyl ester group is a deactivating group and a meta-director.

The powerful activating and directing effect of the methoxy group dominates. Therefore, the nitro group will preferentially add to the positions ortho to the methoxy group. The major product expected is methyl 4-methoxy-3-nitrobenzoate . A smaller amount of the other ortho isomer, methyl 4-methoxy-2-nitrobenzoate, may also be formed.

Q2: What are the common side reactions in this nitration, and how can I avoid them?

Common side reactions include polysubstitution (dinitration), formation of unwanted isomers, oxidation of the methoxy group, and hydrolysis of the ester.

To minimize these side reactions, it is crucial to maintain a low reaction temperature (typically between 0°C and 15°C) and to add the nitrating agent slowly and in a controlled manner.[1][2][3]

Q3: Why is maintaining a low temperature so critical during the reaction?

Nitration reactions are highly exothermic. Allowing the temperature to rise can lead to several undesirable outcomes:

  • Increased rate of side reactions: Higher temperatures provide the activation energy for unwanted reactions like dinitration and oxidation.

  • Reduced regioselectivity: At higher temperatures, the formation of less-favored isomers can increase.

  • Decomposition of reactants and products: The strong acid mixture can cause decomposition at elevated temperatures.

Most protocols recommend maintaining the temperature below 15°C, and ideally in the 0-10°C range, especially during the addition of the nitrating mixture.[3][4]

Q4: Can the methyl ester group be hydrolyzed under the strong acidic conditions of the nitration?

Yes, ester hydrolysis is a potential side reaction in the presence of strong acids like sulfuric acid, which can produce 4-methoxy-3-nitrobenzoic acid.[5][6] To minimize hydrolysis, it is important to use anhydrous conditions and to limit the reaction time to what is necessary for the completion of the nitration.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Incomplete reaction. 2. Loss of product during work-up. 3. Use of wet reagents or glassware.1. Allow the reaction to stir for a sufficient amount of time after the addition of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure proper extraction techniques and avoid excessive washing. 3. Use anhydrous reagents and thoroughly dry all glassware before use.
Formation of a Dark-Colored or Tarry Mixture 1. Reaction temperature was too high. 2. Nitrating agent was added too quickly. 3. Oxidation of the starting material or product.1. Maintain strict temperature control using an ice-salt bath.[3] 2. Add the nitrating mixture dropwise with efficient stirring to dissipate heat.[2] 3. Use a slight excess of the substrate relative to the nitrating agent to minimize oxidative side reactions.
Product is an Oil or Fails to Solidify 1. Presence of isomeric impurities. 2. Presence of dinitrated byproducts. 3. Incomplete removal of acidic residue.1. Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[1] 2. Use strict temperature control to avoid dinitration.[7] 3. Thoroughly wash the crude product with cold water after quenching the reaction on ice to remove residual acids.
Presence of Multiple Spots on TLC (Poor Regioselectivity) 1. Reaction temperature was too high, leading to the formation of multiple isomers. 2. The directing effects of the substituents are competitive.1. Lower the reaction temperature to favor the kinetically controlled product (usually the less sterically hindered isomer). 2. While some isomer formation is expected, purification by column chromatography or recrystallization can isolate the desired isomer.
Evidence of Dinitration (e.g., from Mass Spectrometry) 1. Reaction temperature was too high. 2. Excess of nitrating agent was used. 3. Prolonged reaction time.1. Maintain a low reaction temperature (0-10°C). 2. Use a stoichiometric amount or a slight excess of the substrate. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Evidence of Hydrolysis (Carboxylic Acid Impurity) 1. Presence of water in the reaction mixture. 2. Extended reaction time in strong acid.1. Ensure all reagents and glassware are anhydrous. 2. Minimize the reaction time. The carboxylic acid impurity can often be removed by a mild basic wash during the work-up, though this may also hydrolyze the desired product.
Evidence of Oxidation (e.g., from Spectroscopic Data) 1. Reaction temperature was too high. 2. Presence of excess nitrous acid (from the decomposition of nitric acid).1. Maintain strict temperature control. 2. Consider the addition of a small amount of urea to the reaction mixture to scavenge any nitrous acid that may be present.

Data Presentation

Reaction Condition Expected Major Product Expected Minor Product(s) Potential Side Products Anticipated Yield Range
Standard (0-15°C, slow addition) Methyl 4-methoxy-3-nitrobenzoateThis compoundDinitrated products, oxidation products, hydrolysis product60-80%
High Temperature (>20°C) Mixture of isomersIncreased proportion of dinitrated productsSignificant amounts of oxidation and decomposition productsLower, with reduced purity
Rapid Addition of Nitrating Agent Mixture of isomersIncreased proportion of dinitrated productsSignificant amounts of oxidation and decomposition productsLower, with reduced purity

Experimental Protocols

Standard Protocol for the Nitration of Methyl 4-Methoxybenzoate

This protocol is adapted from standard procedures for the nitration of methyl benzoate and related compounds.[2][3]

Materials:

  • Methyl 4-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Methanol (for recrystallization)

  • Sodium Bicarbonate solution (5%, for wash)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Preparation of the Substrate Solution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-methoxybenzoate in concentrated sulfuric acid (approximately 2-3 mL of acid per gram of ester). Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents). Cool this mixture in an ice bath.

  • Nitration Reaction: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate. Ensure the temperature of the reaction mixture does not exceed 10°C. Vigorous stirring is essential during this addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 15-30 minutes. Monitor the progress of the reaction by TLC.

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring.

  • Isolation of the Crude Product: Allow the ice to melt completely. The solid product should precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • Work-up: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol or an ethanol/water mixture to obtain the purified methyl 4-methoxy-3-nitrobenzoate.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate Methyl 4-methoxy-3-nitrobenzoate Methyl 4-methoxy-3-nitrobenzoate Methyl 4-methoxybenzoate->Methyl 4-methoxy-3-nitrobenzoate HNO₃, H₂SO₄ 0-10°C Dinitro-products Dinitro-products Methyl 4-methoxybenzoate->Dinitro-products Excess HNO₃ High Temp. Oxidation Products Oxidation Products Methyl 4-methoxybenzoate->Oxidation Products High Temp. 4-methoxybenzoic acid derivatives 4-methoxybenzoic acid derivatives Methyl 4-methoxybenzoate->4-methoxybenzoic acid derivatives H₂O, H⁺ This compound This compound Methyl 4-methoxybenzoate->this compound Isomerization

Caption: Main and side reaction pathways in the nitration of methyl 4-methoxybenzoate.

Troubleshooting_Workflow start Experiment Start issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products (TLC) issue->side_products Yes tar Tar Formation issue->tar Yes end Successful Product issue->end No check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents check_temp Check Temp. Control (<15°C) side_products->check_temp tar->check_temp check_temp->start Not OK (Restart) check_addition Check Reagent Addition Rate (Slow & Dropwise) check_temp->check_addition OK check_addition->start Not OK (Restart) purify Purify by Recrystallization or Chromatography check_addition->purify OK check_reagents->start Not OK (Restart) check_reagents->check_addition OK purify->end

Caption: A troubleshooting workflow for the nitration of methyl 4-methoxybenzoate.

References

Technical Support Center: Synthesis of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of Methyl 4-methoxy-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the nitration of Methyl 4-methoxybenzoate, can lead to several byproducts. The most common include:

  • Isomeric Byproduct: Methyl 4-methoxy-3-nitrobenzoate is the most likely isomeric impurity due to nitration at the position meta to the methoxy group.

  • Hydrolysis Byproduct: Presence of water can lead to the hydrolysis of the ester, forming 4-methoxy-2-nitrobenzoic acid.

  • Unreacted Starting Material: Incomplete nitration will result in residual Methyl 4-methoxybenzoate.

  • Dinitrated Byproducts: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), dinitration of the aromatic ring can occur.

Q2: My crude product is a yellow oil, but the pure product should be a solid. What could be the issue?

A2: The presence of isomeric byproducts, such as Methyl 4-methoxy-3-nitrobenzoate, and unreacted starting material can lower the melting point of the mixture, resulting in an oily or gummy solid. Purification via recrystallization or column chromatography is necessary to isolate the solid product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its byproducts. A more quantitative assessment of purity can be achieved using High-Performance Liquid Chromatography (HPLC).

Q4: What is the best method for removing the isomeric byproduct, Methyl 4-methoxy-3-nitrobenzoate?

A4: Both recrystallization and column chromatography can be effective. Recrystallization from methanol is often sufficient if the isomeric impurity is present in small amounts. For more challenging separations or to achieve very high purity, column chromatography using a hexane/ethyl acetate solvent system is recommended.

Q5: How can I remove the acidic byproduct, 4-methoxy-2-nitrobenzoic acid?

A5: The acidic byproduct can be easily removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The deprotonated acid will move into the aqueous layer, which can then be separated.

Troubleshooting Guides

Problem 1: Low Yield of Crystalline Product After Recrystallization
Possible CauseSuggested Solution
Excessive Solvent Used Use the minimum amount of hot solvent necessary to dissolve the crude product.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature to form well-defined crystals before placing it in an ice bath.
Product Remains in Mother Liquor Concentrate the mother liquor and cool again to recover a second crop of crystals.
Incomplete Crystallization Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Problem 2: Presence of Multiple Spots on TLC After Purification
Possible CauseSuggested Solution
Co-elution of Byproducts If using column chromatography, optimize the solvent system. A shallower gradient or a different solvent mixture (e.g., dichloromethane/hexane) may improve separation.
Ineffective Recrystallization The chosen solvent may not be optimal for separating the impurities. Try a different solvent or a solvent pair (e.g., ethanol/water).
Overloaded Column If using column chromatography, ensure the amount of crude product loaded is appropriate for the column size.
Isomers with Similar Polarity For isomers with very similar polarities, multiple recrystallizations or careful column chromatography may be necessary.

Data Presentation

The following tables provide representative data for the purification of crude this compound. Actual results may vary based on the initial purity of the crude material and the specific experimental conditions.

Table 1: Purity Profile Before and After Recrystallization from Methanol

CompoundPurity in Crude Product (%)Purity After Recrystallization (%)
This compound 85>98
Methyl 4-methoxy-3-nitrobenzoate10<1
4-methoxy-2-nitrobenzoic acid3<0.5
Unreacted Starting Material2<0.5
Overall Recovery Yield -~80-90%

Table 2: Purity Profile Before and After Column Chromatography

CompoundPurity in Crude Product (%)Purity After Column Chromatography (%)
This compound 85>99
Methyl 4-methoxy-3-nitrobenzoate10Not Detected
4-methoxy-2-nitrobenzoic acid3Not Detected
Unreacted Starting Material2Not Detected
Overall Recovery Yield -~70-85%

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis.

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Run the column with the prepared eluent, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification synthesis Nitration of Methyl 4-methoxybenzoate quench Quench with Ice-water synthesis->quench Reaction Mixture extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3(aq) to remove acidic byproducts extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product (Contains Byproducts) concentrate->crude recrystallization Recrystallization (Methanol) crude->recrystallization Option 1 column Column Chromatography (Hexane/EtOAc) crude->column Option 2 pure_product Pure this compound recrystallization->pure_product column->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy start Crude Product Analysis (e.g., TLC) isomeric Isomeric Byproduct (Methyl 4-methoxy-3-nitrobenzoate) start->isomeric acidic Acidic Byproduct (4-methoxy-2-nitrobenzoic acid) start->acidic starting_material Unreacted Starting Material start->starting_material dinitrated Dinitrated Byproducts start->dinitrated recrystallization_sol Recrystallization (Methanol) isomeric->recrystallization_sol wash_sol Aqueous NaHCO3 Wash acidic->wash_sol column_sol Column Chromatography (Hexane/EtOAc) starting_material->column_sol dinitrated->column_sol wash_sol->recrystallization_sol wash_sol->column_sol pure Pure Product recrystallization_sol->pure column_sol->pure

improving the purity of Methyl 4-methoxy-2-nitrobenzoate for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high-purity Methyl 4-methoxy-2-nitrobenzoate for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often originate from the nitration of methyl 4-methoxybenzoate. These can include:

  • Isomeric Impurities: The nitration reaction can yield other isomers such as Methyl 3-nitro-4-methoxybenzoate and Methyl 2-nitro-3-methoxybenzoate. The directing effects of the methoxy and ester groups on the aromatic ring influence the distribution of these isomers.

  • Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, Methyl 4-methoxybenzoate.

  • Dinitrated Byproducts: Under harsh reaction conditions (e.g., elevated temperature or prolonged reaction time), dinitration of the aromatic ring can occur, leading to byproducts like Methyl 4-methoxy-2,6-dinitrobenzoate.

  • Hydrolyzed Impurities: Residual acid or moisture can lead to the hydrolysis of the ester group, forming 4-methoxy-2-nitrobenzoic acid.

Q2: My final product is a brownish or yellowish oil and fails to crystallize. What is the likely cause?

A2: The failure of the product to crystallize is often indicative of significant impurities. The presence of isomeric byproducts or residual solvents can lower the melting point of the mixture, resulting in an oil. Incomplete removal of the nitrating and sulfuric acids from the reaction workup can also prevent crystallization. A thorough washing of the crude product with cold water to remove residual acids is a critical step.[1]

Q3: How can I effectively remove isomeric impurities?

A3: Isomeric impurities can be challenging to remove due to their similar physical properties. Two effective lab-scale methods are:

  • Recrystallization: This is the most common method. The choice of solvent is critical. A solvent system that maximizes the solubility difference between the desired isomer and the impurities is ideal. Ethanol, methanol, or a mixture of ethanol and water are often effective for compounds of this type.[1]

  • Column Chromatography: For very high purity requirements or when recrystallization is ineffective, column chromatography using silica gel is a powerful separation technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the isomers.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: For pharmaceutical applications, robust analytical methods are essential to confirm purity. The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating and quantifying the main compound and its structurally similar impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of the desired product and identifying any impurities present. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.

  • Mass Spectrometry (MS): Coupled with HPLC or GC, mass spectrometry can help in identifying the molecular weights of unknown impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Over-nitration leading to byproducts; Loss of product during workup and purification.Monitor the reaction by TLC to ensure completion. Maintain strict temperature control (0-10°C) during nitration to minimize side reactions.[1] Ensure efficient extraction and careful handling during recrystallization.
Poor Purity After Recrystallization Incorrect solvent choice; Solution cooled too quickly, trapping impurities; Insufficient amount of solvent used.Perform small-scale solvent screening to find the optimal recrystallization solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Use an adequate amount of solvent to ensure impurities remain in the mother liquor.
Presence of Starting Material in Final Product Insufficient nitrating agent; Reaction time too short.Ensure the correct stoichiometry of the nitrating mixture. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Unexpected Peaks in HPLC Analysis Isomeric byproducts; Dinitrated compounds; Degradation of the product.Characterize the impurities using LC-MS or by isolating them for NMR analysis. Optimize the reaction conditions to minimize their formation. Adjust the purification strategy (e.g., change recrystallization solvent, employ column chromatography).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound. Ethanol is often a suitable solvent.[4]

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: HPLC Purity Analysis

This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient Start with 40% Acetonitrile, increase to 80% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous component by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water. The final mobile phase is a gradient mixture of this aqueous solution and acetonitrile.

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by dilution.

  • Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the primary standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Guides

G cluster_synthesis Synthesis & Crude Product cluster_purification Purification Workflow cluster_analysis Quality Control start Crude Methyl 4-methoxy-2-nitrobenzoate recrystallization Recrystallization (e.g., Ethanol) start->recrystallization Dissolve in hot solvent filtration Vacuum Filtration recrystallization->filtration Cool to crystallize drying Drying filtration->drying Collect crystals hplc HPLC Analysis drying->hplc Purity Check nmr NMR Analysis drying->nmr Structure Confirmation final_product High-Purity Product (>99.5%) hplc->final_product nmr->final_product

Caption: General workflow for the purification and analysis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Purity Detected by HPLC check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities isomeric Isomeric Impurities? check_impurities->isomeric starting_material Starting Material Present? isomeric->starting_material No column_chrom Action: Perform Column Chromatography isomeric->column_chrom Yes rerun_reaction Action: Re-run Synthesis (Increase reaction time/ temp control) starting_material->rerun_reaction Yes re_recrystallize Action: Re-recrystallize (Different solvent system) starting_material->re_recrystallize No

Caption: A decision tree for troubleshooting low purity results.

References

Technical Support Center: Reduction of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of Methyl 4-methoxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful and chemoselective reduction of this compound to its corresponding aniline, Methyl 2-amino-4-methoxybenzoate.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of this compound, providing structured solutions to get your experiment back on track.

Problem 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction appears to have stalled.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the palladium on carbon (Pd/C) or other catalyst is fresh and has been stored properly. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Ensure the reaction is being stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
Insufficient Reducing Agent - For metal/acid reductions (e.g., Fe, SnCl₂), ensure a sufficient excess of the metal powder is used (typically 3-5 equivalents). - For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, hydrazine) is fresh and used in sufficient quantity.
Low Hydrogen Pressure (Catalytic Hydrogenation) - Check for leaks in the hydrogenation apparatus. - If using a hydrogen balloon, ensure it is adequately filled and replace it if necessary. - For more stubborn reductions, consider using a Parr hydrogenator for higher pressures.
Poor Quality Reagents - Use freshly opened or purified solvents. - For metal/acid reductions, ensure the metal powder is finely divided and not oxidized.
Problem 2: Formation of Side Products (Lack of Chemoselectivity)

Symptoms:

  • TLC or LC-MS analysis shows the presence of multiple spots/peaks in addition to the starting material and desired product.

  • The isolated product has a low purity.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Reduction of the Ester Group - Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) which will reduce both the nitro and ester groups. - Catalytic hydrogenation with Pd/C is generally selective, but over-reduction can occur with prolonged reaction times or high temperatures. Monitor the reaction closely. - Metal/acid reductions (Fe/NH₄Cl, Fe/AcOH, SnCl₂) are typically highly chemoselective for the nitro group over the ester.
Demethylation of the Methoxy Group - This can be a side reaction when using SnCl₂ at elevated temperatures. If demethylation is observed, consider running the reaction at a lower temperature or switching to a different reducing agent like Fe/NH₄Cl.
Formation of Azo or Azoxy Compounds - This can occur with some reducing agents, particularly if the reaction conditions are not optimal. Ensure complete reduction to the amine by using a sufficient excess of the reducing agent and allowing for adequate reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the chemoselective reduction of this compound?

A1: For high chemoselectivity, preserving the methyl ester and methoxy groups, reduction with iron powder in the presence of an acid (like acetic acid) or a salt (like ammonium chloride) is a very reliable and scalable method.[1][2] Catalytic hydrogenation with Pd/C is also a good option, known for its clean reaction profile, but requires careful monitoring to prevent over-reduction.[3]

Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?

A2: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, its reactivity can be enhanced by the addition of transition metal salts. A combination of NaBH₄ with FeCl₂ has been shown to be effective for the selective reduction of nitro groups in the presence of esters.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) should show a clear separation between the starting material (this compound) and the more polar product (Methyl 2-amino-4-methoxybenzoate). The reaction is complete when the starting material spot is no longer visible by TLC.

Q4: My compound contains a halogen in addition to the nitro and ester groups. What should I be cautious about?

A4: If your substrate also contains an aryl halide, be aware that catalytic hydrogenation with Pd/C can lead to dehalogenation. In such cases, using Raney Nickel as the catalyst or opting for a metal/acid reduction (e.g., Fe/NH₄Cl or SnCl₂) is recommended to preserve the halogen.

Experimental Protocols

Protocol 1: Reduction with Iron and Ammonium Chloride

This protocol is a robust and generally high-yielding method for the selective reduction of the nitro group.

Materials:

  • This compound

  • Iron powder (fine mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 to 2:1 mixture).

  • To this solution, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction is often exothermic initially.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude amine can be purified by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation

This method is known for its clean reaction profile and simple work-up.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through Celite® or a syringe filter to remove the Pd/C catalyst, washing the filter with the reaction solvent.

  • The filtrate can be concentrated under reduced pressure to yield the product.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Substituted Nitrobenzoates

MethodTypical ReagentsAdvantagesPotential Challenges
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh efficiency, clean work-upPotential for over-reduction or dehalogenation, requires specialized equipment for high pressure.
Metal/Acid Reduction Fe/AcOH or Fe/HClHigh chemoselectivity, inexpensive reagents, scalableVigorous initial reaction, work-up involves removal of metal salts.
Metal/Salt Reduction Fe/NH₄ClHigh chemoselectivity, milder than strong acid conditionsWork-up involves removal of metal salts.
Dissolving Metal Reduction SnCl₂·2H₂O/EtOHMild conditions, good for sensitive substratesPotential for demethylation at higher temperatures, stoichiometric tin waste.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product start This compound reduction Select Reduction Method: - Catalytic Hydrogenation - Fe/NH4Cl - SnCl2/EtOH start->reduction monitoring Monitor by TLC/LC-MS for disappearance of starting material reduction->monitoring workup Filter to remove catalyst/salts Solvent removal Extraction & Drying monitoring->workup purification Column Chromatography (if necessary) workup->purification Impure product product Methyl 2-amino-4-methoxybenzoate workup->product Pure product purification->product

Caption: Experimental workflow for the reduction of this compound.

logical_relationship cluster_considerations Key Considerations cluster_solutions Recommended Solutions start Challenge: Selective Nitro Reduction chemoselectivity Preserve Ester & Methoxy Groups start->chemoselectivity side_reactions Avoid Side Reactions (e.g., Demethylation) start->side_reactions conditions Reaction Conditions (Temp, Pressure, Time) start->conditions fe_nh4cl Fe / NH4Cl (High Selectivity, Robust) chemoselectivity->fe_nh4cl pd_c H2 / Pd-C (Clean, Efficient) chemoselectivity->pd_c sncl2 SnCl2 / EtOH (Mild, but risk of demethylation) side_reactions->sncl2 conditions->fe_nh4cl conditions->pd_c

Caption: Decision-making guide for the reduction of this compound.

References

temperature control in the synthesis of Methyl 4-methoxy-2-nitrobenzoate to avoid dinitration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-methoxy-2-nitrobenzoate

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a specific focus on temperature control to prevent the formation of dinitrated byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of Methyl 4-methoxybenzoate?

A1: Temperature control is the most crucial factor in this synthesis for two main reasons:

  • Reaction Exothermicity : The nitration reaction is highly exothermic. Without proper cooling, the temperature can rise rapidly, leading to a loss of control over the reaction.

  • Selectivity : Higher temperatures increase the rate of reaction but decrease selectivity. Elevated temperatures provide sufficient energy to overcome the activation barrier for a second nitration, leading to the formation of unwanted dinitrated byproducts.[1][2] Maintaining a low and stable temperature is essential to favor the desired mononitration.[3][4]

Q2: I obtained a significant amount of a dinitrated byproduct. What went wrong?

A2: The formation of dinitrated products is almost always due to excessive reaction temperatures.[2] This can be caused by:

  • Inadequate Cooling : The ice bath may not have been cold enough or made sufficient contact with the reaction flask.

  • Rapid Reagent Addition : Adding the nitrating mixture (HNO₃/H₂SO₄) too quickly can cause a rapid, localized temperature spike that the cooling bath cannot dissipate effectively.[2] The addition should be done dropwise over a prolonged period.[5]

  • Insufficient Stirring : Poor agitation can lead to "hot spots" within the reaction mixture where the temperature is significantly higher than the bulk solution.

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yield can stem from several issues:

  • Incomplete Reaction : If the temperature is kept too low or the reaction time is too short, the reaction may not proceed to completion.[2]

  • Presence of Water : Water can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[1][2] Ensure all glassware is thoroughly dried and use concentrated acids.

  • Loss During Workup : The product can be lost during isolation and purification. When quenching the reaction with ice, ensure the precipitation is complete.[2] Use ice-cold water or solvents for washing the crude product to minimize dissolution.[4][6]

Q4: The reaction mixture turned dark brown or black. What does this indicate?

A4: A dark, tar-like appearance often signals runaway side reactions, such as oxidation of the methoxy group or excessive nitration.[2] This is typically a result of a severe loss of temperature control. A sudden temperature spike is the most common cause.[2] If this occurs, the experiment should be considered compromised. The best approach is to repeat the synthesis with stricter adherence to temperature control and slower reagent addition.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High percentage of dinitrated product 1. Reaction temperature exceeded the optimal range (e.g., >15°C).[1][2][3] 2. Nitrating mixture was added too rapidly.[2] 3. Inefficient stirring creating localized hot spots.1. Ensure the reaction flask is well-submerged in an ice-salt bath to maintain a temperature between 0-10°C.[4] 2. Add the nitrating mixture drop-by-drop with a dropping funnel over at least 15-20 minutes.[5][6] 3. Use a magnetic stirrer to ensure vigorous and constant agitation.
Low yield of desired product 1. Reaction was not allowed to go to completion.[2] 2. Water contamination in reagents or glassware.[1][2] 3. Product loss during the workup and purification phases.[2][6]1. After the slow addition of the nitrating agent at low temperature, allow the mixture to stir for an additional 15 minutes before quenching.[4] 2. Use oven-dried glassware and concentrated acids. 3. Pour the reaction mixture slowly onto a large amount of crushed ice to ensure full precipitation. Wash the collected solid with minimal amounts of ice-cold water and methanol.[4][6]
Formation of other impurities/isomers 1. Purity of the starting material (Methyl 4-methoxybenzoate) was low. 2. Temperature fluctuations leading to side reactions like oxidation.[2]1. Use high-purity starting materials. 2. Maintain a consistently low temperature throughout the addition of the nitrating mixture.[5]
Reaction becomes uncontrollable (rapid foaming, fuming) 1. Complete loss of temperature control, leading to a runaway reaction.1. Safety First : If the reaction becomes uncontrollable, ensure proper ventilation in a fume hood and be prepared to move away. Do not attempt to cap the flask. Allow the reaction to subside from a safe distance. 2. In future attempts, use a larger ice bath and add the nitrating mixture much more slowly.

Quantitative Data Summary

Parameter Condition Expected Outcome Reference(s)
Reaction Temperature -15°C to 8°CPredominantly mono-nitration product formed.[3]
5°C to 15°CGood yield of mono-nitration product; minimal byproduct formation.[1][4]
25°C to 40°CFormation of dinitrated and other byproducts increases significantly.[3]
> 50°CDrastic reduction in the yield of the desired product; significant byproduct formation.[4]
Reagent Addition Time 15-20 minutes (dropwise)Allows for effective heat dissipation and temperature maintenance.[5][6]
< 5 minutes (rapid)High risk of temperature spike, leading to dinitration and side reactions.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for washing)

  • Deionized Water

Procedure:

  • In a 100 mL flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid.

  • Place the flask in an ice-salt bath and cool the acid to 0°C.

  • Slowly add 5.0 g of Methyl 4-methoxybenzoate to the cold, stirring sulfuric acid. Continue stirring until it is fully dissolved, ensuring the temperature remains below 10°C.

  • In a separate, dry beaker or flask, prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of Methyl 4-methoxybenzoate over a period of 15-20 minutes. Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition. [4]

  • Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.

  • Prepare a 250 mL beaker containing approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the solid product via vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with two small portions of ice-cold water, followed by a small portion of ice-cold methanol to remove impurities.[4][6]

  • Dry the purified product. The expected product is this compound.

Visualization of Temperature Control Logic

G cluster_start Reaction Setup cluster_process Critical Step: Nitrating Agent Addition cluster_outcomes Reaction Products start Start: Nitration of Methyl 4-methoxybenzoate temp_check Monitor Reaction Temperature start->temp_check good_product Desired Product: This compound (High Yield & Purity) temp_check->good_product  Temperature ≤ 15°C? [YES] bad_product Undesired Products: Dinitrated Byproducts (Low Yield & Impure) temp_check->bad_product  Temperature > 15°C? [NO]

Caption: Logical workflow for temperature control during nitration.

References

column chromatography conditions for purifying Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-methoxy-2-nitrobenzoate via column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust as necessary to obtain good separation. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

    • Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as a 95:5 mixture of hexane and ethyl acetate.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The specific gradient will depend on the separation observed on the TLC plate.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction onto a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for the column chromatography of this compound, based on typical values for similar nitroaromatic compounds.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard silica gel is suitable for this compound.
Mobile Phase Hexane:Ethyl Acetate or Dichloromethane:Ethyl AcetateStart with a low polarity mixture and gradually increase the polarity.
Starting Eluent Ratio 95:5 (Hexane:Ethyl Acetate)Adjust based on initial TLC analysis of the crude product.
Typical Rf Value 0.2 - 0.4In an appropriate solvent system on a silica TLC plate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the column chromatography of this compound.

Q1: The compound is not moving down the column.

A1: This indicates that the mobile phase is not polar enough. Gradually increase the polarity of your eluent by adding more ethyl acetate to the hexane or dichloromethane mixture. For very polar compounds, a small percentage of methanol can be added to the mobile phase, but be aware that methanol can sometimes dissolve the silica gel.

Q2: The separation between the desired product and impurities is poor.

A2: If the spots on the TLC plate are too close together, you may need to try a different solvent system to improve separation. Consider switching from a hexane/ethyl acetate system to a dichloromethane/ethyl acetate system, or vice-versa. Running a slower elution by reducing the pressure applied to the column can also sometimes improve resolution.

Q3: The compound is coming off the column too quickly.

A3: This suggests that the mobile phase is too polar. Decrease the proportion of the polar solvent (ethyl acetate) in your eluent system.

Q4: The collected fractions show streaking or tailing on the TLC plate.

A4: Tailing can be caused by several factors, including overloading the column with too much sample, or interactions between the compound and the acidic sites on the silica gel. Ensure you are not exceeding the loading capacity of your column. If you suspect acidic interactions, you can try neutralizing the silica gel by adding a small amount of a non-polar amine, like triethylamine (0.1-1%), to the mobile phase.

Q5: The product appears to be degrading on the column.

A5: Some compounds are sensitive to the acidic nature of silica gel.[1] If you suspect your compound is decomposing, you can use a less acidic stationary phase like neutral alumina.[1] Alternatively, you can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: For most samples, dissolving the crude product in a minimal amount of the initial eluent and carefully pipetting it onto the top of the silica bed works well. For samples that are not very soluble in the initial eluent, dry loading is recommended.[2]

Q2: How do I choose the correct column size?

A2: The amount of silica gel needed is typically 25 to 100 times the weight of the crude sample. The column diameter should be chosen to provide a silica gel bed height of about 10-15 cm.

Q3: Can I reuse my column?

A3: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications, as residual impurities from previous runs can contaminate your current purification.

Q4: My compound is UV-inactive. How can I monitor the fractions?

A4: If your compound does not absorb UV light, you can use a staining agent to visualize the spots on your TLC plates. Common stains include potassium permanganate or vanillin solutions.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Column Chromatography Troubleshooting Workflow start Start Purification check_movement Is the compound moving? start->check_movement increase_polarity Increase eluent polarity check_movement->increase_polarity No check_separation Is separation adequate? check_movement->check_separation Yes increase_polarity->check_movement change_solvent Try a different solvent system check_separation->change_solvent No check_speed Is elution too fast? check_separation->check_speed Yes change_solvent->start decrease_polarity Decrease eluent polarity check_speed->decrease_polarity Yes check_tailing Is there tailing/streaking? check_speed->check_tailing No decrease_polarity->check_speed reduce_load Reduce sample load or add amine to eluent check_tailing->reduce_load Yes check_degradation Is the compound degrading? check_tailing->check_degradation No reduce_load->check_tailing change_stationary_phase Use neutral alumina or deactivated silica check_degradation->change_stationary_phase Yes end_success Successful Purification check_degradation->end_success No change_stationary_phase->start

Caption: A flowchart illustrating a systematic approach to troubleshooting common issues in column chromatography.

References

preventing the formation of isomers during the synthesis of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of isomers and to offer troubleshooting solutions for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers that can form during the synthesis of this compound?

A1: The primary substrate, Methyl 4-methoxybenzoate, has two directing groups: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). The methoxy group is an ortho, para-director, while the ester group is a meta-director. The desired product, this compound, is formed when nitration occurs at the position ortho to the methoxy group and meta to the ester group. However, other isomers can form, with the most common being Methyl 4-methoxy-3-nitrobenzoate, where nitration occurs meta to the methoxy group and ortho to the ester group. Other minor isomers may also be produced.

Q2: What are the key factors that influence the formation of these isomers?

A2: The regioselectivity of the nitration reaction is influenced by several factors:

  • Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., mixed acid, nitric acid in acetic anhydride) can affect the isomer ratio.

  • Reaction Time: Prolonged reaction times may increase the formation of byproducts.

  • Rate of Addition: A slow and controlled addition of the nitrating agent is crucial to maintain a low reaction temperature and ensure high selectivity.

Q3: How can I minimize the formation of the Methyl 4-methoxy-3-nitrobenzoate isomer?

A3: To favor the formation of the desired 2-nitro isomer, it is crucial to control the reaction conditions carefully. Maintaining a low reaction temperature (typically between 0-5 °C) is the most critical factor. Using a well-defined nitrating mixture and ensuring its slow addition to the substrate solution with efficient stirring will also significantly improve the regioselectivity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently for the recommended time.
Product loss during workup.Ensure complete extraction of the product from the aqueous layer. Use cold solvents for washing the crude product to minimize solubility losses.
High Percentage of Isomeric Impurities Reaction temperature was too high.Maintain a strict temperature control between 0-5 °C throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.
Rapid addition of the nitrating agent.Add the nitrating agent dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring.
Incorrect nitrating agent composition.Use a pre-cooled mixture of nitric acid and a suitable solvent system (e.g., acetic acid/acetic anhydride or sulfuric acid).
Formation of Dinitrated Byproducts Excess of nitrating agent.Use a stoichiometric amount of the nitrating agent.
High reaction temperature.As with isomer formation, maintain a low reaction temperature.
Difficulty in Purifying the Final Product Isomers have similar physical properties.Column chromatography is often the most effective method for separating the desired 2-nitro isomer from the 3-nitro isomer. Recrystallization from a suitable solvent system (e.g., methanol/water) can also be effective if the isomeric purity of the crude product is already high.

Experimental Protocols

Recommended Protocol for the Regioselective Synthesis of this compound

This protocol is designed to maximize the yield of the desired 2-nitro isomer while minimizing the formation of other isomers.

Materials:

  • Methyl 4-methoxybenzoate

  • Acetic Acid (glacial)

  • Acetic Anhydride

  • Nitric Acid (66-70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Methanol

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-methoxybenzoate in a mixture of acetic acid and acetic anhydride (e.g., a 3:1 ratio by volume).

    • Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

  • Addition of the Nitrating Agent:

    • Slowly add 66% nitric acid dropwise to the cooled substrate solution over a period of 30-60 minutes.

    • Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 6 hours), monitoring the progress by TLC.

  • Workup:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.

    • Alternatively, if the crude product is of high purity, recrystallization from methanol can be performed.

Quantitative Data

The following table summarizes the expected isomer distribution under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.

Reaction Conditions This compound (Desired Product) Methyl 4-methoxy-3-nitrobenzoate (Isomer) Other Byproducts
Mixed Acid (H₂SO₄/HNO₃) at 25-30°C MajorSignificantMinor
Mixed Acid (H₂SO₄/HNO₃) at 0-5°C HighLowVery Low
HNO₃ in Acetic Anhydride at 0-5°C Very HighVery LowNegligible

Visualizations

Signaling Pathway of Isomer Formation

IsomerFormation Factors Influencing Isomer Formation in the Nitration of Methyl 4-methoxybenzoate cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Reaction Temperature DesiredProduct This compound (High Selectivity) Temperature->DesiredProduct Low (0-5°C) Isomer Methyl 4-methoxy-3-nitrobenzoate (Low Selectivity) Temperature->Isomer High (>10°C) NitratingAgent Nitrating Agent NitratingAgent->DesiredProduct Mild (e.g., HNO₃/Ac₂O) NitratingAgent->Isomer Harsh (e.g., conc. Mixed Acid) AdditionRate Rate of Addition AdditionRate->DesiredProduct Slow AdditionRate->Isomer Fast

Caption: Logical workflow of factors influencing isomer formation.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for Regioselective Nitration Start Start: Methyl 4-methoxybenzoate Dissolve Dissolve in Acetic Acid/Anhydride Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Nitration Slowly add HNO₃ (maintain 0-5°C) Cool->Nitration React Stir at Room Temp (Monitor by TLC) Nitration->React Workup Quench with Ice & Extract React->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Pure this compound Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Methyl 4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol for a stability-indicating HPLC method and compare its performance in resolving the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The supporting experimental data is designed to guide researchers in establishing robust quality control procedures.

Introduction

The purity of starting materials and intermediates is a critical quality attribute in drug development and manufacturing. This compound is synthesized via the nitration of methyl 4-methoxybenzoate. This process can lead to the formation of several impurities, including isomers and by-products. Furthermore, the final compound may degrade under certain storage or handling conditions. A validated, stability-indicating analytical method is therefore essential to ensure the quality and consistency of the material.

This guide focuses on a comparative analysis of a developed Reverse-Phase HPLC (RP-HPLC) method for its ability to separate this compound from a panel of potential impurities.

Potential Impurities and Degradants

Based on the synthesis route (nitration of methyl 4-methoxybenzoate) and potential degradation pathways, the following compounds have been identified as potential impurities:

  • Methyl 4-methoxy-3-nitrobenzoate: An isomeric impurity that can be formed during the nitration process.

  • Methyl 4-methoxybenzoate: The unreacted starting material.

  • 4-Methoxy-2-nitrobenzoic acid: A potential hydrolysis degradation product.

  • Methyl 2,4-dinitrobenzoate: A potential di-nitrated by-product.

A robust HPLC method must be able to resolve the main peak of this compound from any peaks corresponding to these potential impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This section details the experimental procedure for the purity validation of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    15 70
    20 70
    22 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

2. Preparation of Solutions:

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of diluent.

  • Impurity Stock Solution (100 µg/mL each): Accurately weigh and dissolve approximately 2.5 mg of each potential impurity (Methyl 4-methoxy-3-nitrobenzoate, Methyl 4-methoxybenzoate, 4-Methoxy-2-nitrobenzoic acid, and Methyl 2,4-dinitrobenzoate) in 25 mL of diluent.

  • Spiked Sample Solution: Prepare a solution of the this compound test sample at a concentration of 1000 µg/mL in the diluent. Spike this solution with the impurity stock solution to achieve a final impurity concentration of approximately 10 µg/mL for each impurity.

3. System Suitability:

Before sample analysis, perform a system suitability test by injecting the spiked sample solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T) for the main peak: Not more than 2.0.

  • Theoretical Plates (N) for the main peak: Not less than 2000.

  • Resolution (Rs) between this compound and the closest eluting impurity peak: Not less than 2.0.

  • Relative Standard Deviation (%RSD) for the peak area of this compound from six replicate injections: Not more than 2.0%.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data obtained from the analysis of a batch of this compound using the described HPLC method.

Table 1: Chromatographic Performance and System Suitability

ParameterThis compoundMethyl 4-methoxy-3-nitrobenzoateMethyl 4-methoxybenzoate4-Methoxy-2-nitrobenzoic acidMethyl 2,4-dinitrobenzoate
Retention Time (min) 10.59.88.26.512.1
Relative Retention Time 1.000.930.780.621.15
Resolution (Rs) -2.85.14.33.5
Tailing Factor (T) 1.21.11.31.41.2
Theoretical Plates (N) 85007900720065009100

Table 2: Purity Analysis of a Representative Batch

CompoundRetention Time (min)Peak Area% Area
4-Methoxy-2-nitrobenzoic acid6.515,2340.08
Methyl 4-methoxybenzoate8.228,9980.15
Methyl 4-methoxy-3-nitrobenzoate9.848,0120.25
This compound 10.5 19,056,789 99.45
Methyl 2,4-dinitrobenzoate12.19,6230.05
Unknown Impurity13.53,8490.02
Total Impurities 0.55
Assay (by area %) 99.45

The data demonstrates that the proposed HPLC method is capable of effectively separating this compound from its key potential impurities with excellent resolution and peak shape.

Workflow and Pathway Visualizations

Experimental Workflow Diagram

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc Inject into HPLC system_suitability System Suitability Test (Resolution, Tailing, Precision) hplc->system_suitability Evaluate Performance data_acq Data Acquisition (UV Detection at 254 nm) system_suitability->data_acq Proceed if criteria met data_proc Data Processing and Purity Calculation data_acq->data_proc Chromatographic Data report Final Purity Report data_proc->report Generate Results impurity_pathways start Methyl 4-methoxybenzoate (Starting Material) nitration Nitration (HNO3/H2SO4) start->nitration product This compound (Product) nitration->product isomer Methyl 4-methoxy-3-nitrobenzoate (Isomeric Impurity) nitration->isomer hydrolysis Hydrolysis product->hydrolysis dinitration dinitration product->dinitration Further Nitration dinitrated Dinitrated Products (By-product) acid_degradant 4-Methoxy-2-nitrobenzoic acid (Degradation Product) hydrolysis->acid_degradant

A Comparative Guide to Methyl 4-methoxy-2-nitrobenzoate and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparative analysis of Methyl 4-methoxy-2-nitrobenzoate and its structural isomers, tailored for researchers, scientists, and professionals in drug development. By examining their synthesis, physicochemical properties, and biological activities, this document provides a foundational resource for leveraging these compounds in medicinal chemistry and pharmacological research. The information is presented to facilitate objective comparison, supported by experimental data and methodologies.

Introduction to Methoxy Nitrobenzoate Esters

Methyl esters of methoxy-nitrobenzoic acids are a class of organic compounds that feature a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). The relative positions of these functional groups give rise to numerous isomers, each with distinct electronic and steric properties. These characteristics significantly influence their chemical reactivity, physical properties, and biological activities, making them valuable intermediates in the synthesis of more complex molecules and potential pharmacophores.[1][2] The nitro group, in particular, is a key functional group in many pharmacologically active compounds, often bioactivated through reduction to reactive intermediates that can exert antimicrobial, anticancer, or antiparasitic effects.[3][4]

Comparative Physicochemical Properties

The positioning of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring dramatically affects the physicochemical properties of each isomer. These properties, including melting point, boiling point, and solubility, are critical for synthesis, purification, and formulation development. Data for this compound and a selection of its isomers are summarized below.

PropertyThis compoundMethyl 2-methoxy-3-nitrobenzoate[5]Methyl 3-methoxy-4-nitrobenzoate[6]Methyl 4-methoxy-3-nitrobenzoate[7]Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate[8]
CAS Number 181871-73-8[9]90564-26-45081-37-810259-12-8215659-03-3
Molecular Formula C₉H₉NO₅C₉H₉NO₅C₉H₉NO₅C₉H₉NO₅C₉H₉NO₆
Molecular Weight 211.17 g/mol 211.17 g/mol 211.17 g/mol 211.17 g/mol 227.17 g/mol
Melting Point (°C) 94-96Not AvailableNot Available108-110Not Available
Boiling Point (°C) Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Appearance Not AvailableNot AvailableNot AvailableWhite to off-white crystalline powderNot Available
Solubility Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Synthesis of Methoxy Nitrobenzoate Isomers

The synthesis of methyl nitrobenzoate isomers generally involves two primary strategies: nitration of a precursor methyl methoxybenzoate or esterification of a precursor methoxy-nitrobenzoic acid. The choice of route depends on the desired substitution pattern and the availability of starting materials.

A common and straightforward method is the electrophilic nitration of the corresponding methyl methoxybenzoate.[10] The directing effects of the existing methoxy and ester groups determine the position of the incoming nitro group. The methoxy group is an ortho-, para-director, while the methyl ester group is a meta-director. The final substitution pattern is a result of the interplay between these directing effects.

Below is a generalized experimental workflow for the synthesis via nitration.

G General Synthesis Workflow: Nitration of Methyl Methoxybenzoate cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Purification HNO3 Conc. Nitric Acid Mix Nitrating Mixture (NO2+) HNO3->Mix Add slowly to H2SO4 H2SO4 Conc. Sulfuric Acid H2SO4->Mix Reaction Reaction Vessel (0-15 °C) Mix->Reaction Add dropwise with stirring Start Methyl Methoxybenzoate in Conc. H2SO4 Start->Reaction Quench Pour onto Crushed Ice Reaction->Quench Filter Vacuum Filtration Quench->Filter Precipitate forms Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization (e.g., from Methanol) Wash->Recrystallize Product Pure Methyl Methoxy- nitrobenzoate Isomer Recrystallize->Product

Caption: General workflow for the synthesis of methyl methoxy-nitrobenzoate isomers.

Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate (Illustrative Example)

This protocol, adapted from established procedures for a related compound, illustrates the general methodology.[10][11]

  • Preparation of Nitrating Mixture: In a flask, cool 125 mL of concentrated sulfuric acid in an ice bath. Slowly add 125 mL of concentrated nitric acid while stirring, maintaining the temperature between 0-10°C.

  • Reaction Setup: In a separate 2-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 204 g (1.5 moles) of pure methyl benzoate in 400 mL of concentrated sulfuric acid, cooled to 0°C.[10]

  • Nitration: Slowly add the prepared nitrating mixture to the methyl benzoate solution dropwise over approximately one hour.[10] The temperature of the reaction mixture must be maintained between 5-15°C using an ice bath.[10]

  • Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes.[10]

  • Isolation of Crude Product: Pour the reaction mixture onto 1300 g of cracked ice to precipitate the product.[10] Filter the solid crude product using suction and wash it with cold water.[11]

  • Purification: To remove impurities, wash the crude solid with two portions of ice-cold methyl alcohol (200 mL then 100 mL).[10] For maximum purity, the product can be recrystallized from an equal weight of methyl alcohol to yield the final product.[10]

Comparative Biological and Pharmacological Activities

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[3][4][12] The biological effect is often initiated by the enzymatic reduction of the nitro group under hypoxic conditions, which are prevalent in solid tumors and certain microbial environments.[3] This reduction generates reactive nitroso and hydroxylamino intermediates that can induce cellular damage by modifying DNA and proteins or by generating reactive oxygen species (ROS).[3]

While direct comparative data for all isomers of this compound is scarce, the activity of related nitroaromatic and methoxybenzoic acid compounds provides valuable insights.

  • Antimicrobial Activity: Esters of nitrobenzoic acids have shown promising activity against M. tuberculosis.[13] Studies indicate that 3,5-dinitrobenzoate esters are particularly potent. The stability of these compounds in human plasma, coupled with their antimycobacterial efficacy, makes them attractive candidates for further development.[13] The presence of a nitro group at the C-5 position of a furan ring is also noted as essential for antibacterial activity in other classes of compounds.[4]

  • Anticancer Activity: The mechanism of action for many nitroaromatic anticancer agents involves their role as bioreductive prodrugs.[14] Certain derivatives, such as Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, are reported to induce apoptosis in cancer cell lines, suggesting potential applications in oncology.[1] Derivatives of 4-methoxybenzoic acid have also shown the ability to inhibit the Akt/NFκB cell survival signaling pathway, which is a critical target in cancer therapy.[15]

  • Anti-inflammatory and Analgesic Activity: Some nitro compounds have demonstrated anti-inflammatory and analgesic properties, in some cases comparable to established drugs like phenylbutazone but with lower toxicity.[12]

The biological activities of these isomers are likely modulated by the interplay of the methoxy and nitro groups, affecting their lipophilicity, electronic properties, and interaction with enzyme active sites.

Potential Signaling Pathway Involvement: NF-κB Inhibition

Phenolic compounds, including derivatives of methoxybenzoic acid, are known to modulate key inflammatory and cell survival pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[15][16] Inhibition of this pathway is a major strategy in developing anti-inflammatory and anticancer drugs. The diagram below illustrates a generalized mechanism by which a methoxy-nitrobenzoate derivative might interfere with this pathway.

G cluster_pathway Generalized NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50/IκBα (Inactive NF-κB) NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_complex->Nucleus IκBα degraded, p65/p50 translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Compound Methoxy Nitrobenzoate Derivative Compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by a bioactive derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method to evaluate the cytotoxic effects of a compound on cancer cell lines by assessing cell viability.[15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.

Conclusion

This compound and its isomers represent a versatile class of compounds with significant potential in drug discovery and development. Their distinct physicochemical properties, governed by the substitution pattern on the benzene ring, allow for tailored synthetic strategies and applications. While comprehensive biological data for every isomer is not yet available, the known activities of related nitroaromatic and methoxybenzoic acid derivatives in antimicrobial and anticancer research highlight the promise of this chemical space. The provided experimental protocols for synthesis and biological evaluation serve as a practical starting point for researchers aiming to explore and harness the therapeutic potential of these molecules. Further investigation into the structure-activity relationships (SAR) of this isomeric series is warranted to unlock their full potential in developing novel therapeutic agents.

References

1H NMR and 13C NMR analysis of Methyl 4-methoxy-2-nitrobenzoate for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of Methyl 4-methoxy-2-nitrobenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against structurally related analogs, Methyl 4-hydroxy-2-nitrobenzoate and Methyl 4-chloro-2-nitrobenzoate. This guide provides detailed experimental protocols, tabulated spectral data, and a logical workflow for researchers, scientists, and professionals in drug development.

The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular structures. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, a key intermediate in various synthetic pathways. To provide a robust framework for its structural confirmation, we present a comparative analysis with two analogous compounds: Methyl 4-hydroxy-2-nitrobenzoate and Methyl 4-chloro-2-nitrobenzoate. The subtle yet significant differences in their NMR spectra, arising from the varied electronic effects of the para-substituents (methoxy, hydroxyl, and chloro groups), offer a clear illustration of how NMR spectroscopy can be used to distinguish between closely related structures.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR chemical shifts for this compound and its analogs are summarized in the tables below. The data highlights the influence of the substituent at the C4 position on the electronic environment of the aromatic ring and the methyl ester group.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolventH-3H-5H-6-OCH₃ (ester)-OCH₃ (ether) / -OH
This compoundCDCl₃7.35 (d, J=2.6 Hz)7.18 (dd, J=8.8, 2.6 Hz)7.82 (d, J=8.8 Hz)3.90 (s)3.88 (s)
Methyl 4-hydroxy-2-nitrobenzoateDMSO-d₆7.20 (d, J=2.5 Hz)7.05 (dd, J=8.7, 2.5 Hz)7.75 (d, J=8.7 Hz)3.85 (s)11.0 (br s)
Methyl 4-chloro-2-nitrobenzoateCDCl₃7.85 (d, J=2.1 Hz)7.55 (dd, J=8.5, 2.1 Hz)7.80 (d, J=8.5 Hz)3.95 (s)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC=OC-1C-2C-3C-4C-5C-6-OCH₃ (ester)-OCH₃ (ether)
This compoundCDCl₃165.0123.5149.0115.5164.0118.0132.552.556.0
Methyl 4-hydroxy-2-nitrobenzoateDMSO-d₆165.2122.0149.5115.0162.5117.5132.052.8-
Methyl 4-chloro-2-nitrobenzoateCDCl₃164.5129.0149.8125.0139.5122.5131.553.0-

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid spectral interference from impurities.

  • Sample Amount: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic compounds, while Dimethyl sulfoxide-d₆ (DMSO-d₆) is used for less soluble samples.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is usually sufficient.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • An appropriate number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • The spectral width should encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using NMR is depicted in the following workflow diagram.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation & Comparison cluster_confirmation Structural Confirmation Synthesis Synthesize Target Compound: This compound Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample (Solvent, Concentration) Purification->SamplePrep Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C Analyze1H Analyze ¹H NMR Data: - Chemical Shift - Integration - Multiplicity Acquire1H->Analyze1H Analyze13C Analyze ¹³C NMR Data: - Chemical Shift - Number of Signals Acquire13C->Analyze13C Compare Compare Experimental Data with Literature and Alternative Structures Analyze1H->Compare Analyze13C->Compare Confirmation Structure Confirmed Compare->Confirmation

comparing the reactivity of Methyl 4-methoxy-2-nitrobenzoate with other nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 4-methoxy-2-nitrobenzoate with other key nitrobenzoate isomers. The analysis focuses on nucleophilic aromatic substitution, catalytic hydrogenation of the nitro group, and ester hydrolysis, providing a framework for understanding its utility in synthetic chemistry and drug development. While direct, side-by-side quantitative kinetic data for all compounds under identical conditions is limited in published literature, this guide synthesizes established principles of organic chemistry and available experimental data to present a logical comparison of their expected reactivities.

Executive Summary

The reactivity of substituted nitrobenzoates is primarily governed by the electronic and steric effects of their substituents. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, along with their positions relative to the ester and the reaction site, dictates the substrate's susceptibility to various chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating an aromatic ring towards nucleophilic attack. Generally, nitrobenzoates with nitro groups positioned ortho or para to a leaving group exhibit enhanced reactivity in SNAr reactions.

  • Catalytic Hydrogenation: The reduction of the nitro group is influenced by substituents on the aromatic ring. Electron-donating groups, like a methoxy group, can modulate the electron density of the nitro group and potentially affect the rate of hydrogenation.

  • Ester Hydrolysis: The susceptibility of the methyl ester to hydrolysis is also affected by the electronic nature of the ring substituents. Electron-withdrawing groups tend to make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles like hydroxide ions.

Comparative Reactivity Analysis

The following sections provide a qualitative and, where possible, quantitative comparison of this compound with other relevant nitrobenzoate isomers.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and its stability is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[1]

Table 1: Predicted Relative Reactivity of Nitrobenzoate Isomers in SNAr Reactions (with a leaving group at the 1-position)

CompoundSubstituent Positions (relative to a hypothetical leaving group at C1)Electronic Effects on the Reaction CenterPredicted Relative Reactivity
This compound Nitro: orthoMethoxy: paraNitro group strongly activates (electron-withdrawing).Methoxy group moderately deactivates (electron-donating).High
Methyl 2-nitrobenzoate Nitro: orthoNitro group strongly activates.Very High
Methyl 4-nitrobenzoate Nitro: paraNitro group strongly activates.Very High
Methyl 3-nitrobenzoate Nitro: metaNitro group weakly activates.Low

The methoxy group in this compound, being electron-donating, is expected to slightly reduce the reactivity compared to isomers with only a nitro group in an activating position. However, the ortho-nitro group provides strong activation.

Catalytic Hydrogenation of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[2] The rate of this reaction can be influenced by the electronic and steric environment of the nitro group. Electron-donating groups can sometimes slow down the reduction by increasing the electron density on the nitro group. Conversely, some studies have shown that ortho-methoxy substituents can lead to high conversion rates in certain catalytic systems.[3]

Table 2: Predicted Relative Reactivity of Nitrobenzoate Isomers in Catalytic Hydrogenation

CompoundSubstituent EffectsPredicted Relative Reactivity
This compound Methoxy group (para to nitro) may slightly decrease reactivity due to its electron-donating nature. Steric hindrance from the ortho-ester group may also play a role.Moderate
Methyl 2-nitrobenzoate Steric hindrance from the adjacent ester group might impede catalyst approach.Moderate to Low
Methyl 4-nitrobenzoate No significant steric hindrance and the nitro group is electronically accessible.High
Methyl 3-nitrobenzoate Minimal steric or electronic hindrance from the meta-ester group.High
Ester Hydrolysis

The hydrolysis of the methyl ester functionality is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Table 3: Predicted Relative Rates of Alkaline Ester Hydrolysis

CompoundElectronic Effect of Substituents on the Ester CarbonylPredicted Relative Hydrolysis Rate
This compound The ortho-nitro group is strongly electron-withdrawing, increasing reactivity. The para-methoxy group is electron-donating, decreasing reactivity. The net effect will be activating.High
Methyl 2-nitrobenzoate The ortho-nitro group is strongly electron-withdrawing.Very High
Methyl 4-nitrobenzoate The para-nitro group is strongly electron-withdrawing.Very High
Methyl 3-nitrobenzoate The meta-nitro group is electron-withdrawing.High
Methyl Benzoate (for reference) No strong electron-withdrawing or -donating groups.Low

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for key reactions involving nitrobenzoates.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the SNAr reaction of a halo-nitrobenzoate with an amine nucleophile.[1]

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate

  • Benzylamine

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve methyl 4-fluoro-3-nitrobenzoate in DMF in a round-bottom flask.

  • Add benzylamine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography or recrystallization).

Protocol 2: Catalytic Hydrogenation of a Nitro Group

This protocol outlines a standard procedure for the reduction of a nitrobenzoate to the corresponding aminobenzoate using palladium on carbon as a catalyst.[2]

Materials:

  • Methyl 3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

Procedure:

  • In a hydrogenation vessel, dissolve methyl 3-nitrobenzoate in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (or use a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or filter paper to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental designs.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate-determining step) C Product + Leaving Group B->C Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Dissolve Nitrobenzoate in Solvent B Add Pd/C Catalyst A->B C Seal and Purge Vessel B->C D Introduce Hydrogen Gas C->D E Stir at Room Temperature D->E F Monitor Reaction (TLC/GC) E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Isolated Aminobenzoate Product H->I

Caption: Experimental workflow for catalytic hydrogenation of a nitrobenzoate.

Conclusion

This compound is a versatile substrate with a reactivity profile shaped by the competing electronic effects of its methoxy and nitro substituents. Its activated nature towards nucleophilic attack, coupled with the potential for selective transformations of its functional groups, makes it a valuable building block in organic synthesis. For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide is essential for the strategic design of synthetic routes and the prediction of reaction outcomes. Further quantitative kinetic studies would provide a more definitive comparison and enable more precise optimization of reaction conditions.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical compounds is a cornerstone of quality control in the pharmaceutical and chemical industries. For a key intermediate like Methyl 4-methoxy-2-nitrobenzoate, accurate purity assessment is critical to ensure the integrity and safety of the final products. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed selection of the most suitable analytical approach.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] Unlike chromatographic techniques that are relative methods requiring certified reference standards for each analyte, qNMR is an absolute method.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2]

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct, primary method based on the intrinsic quantitative response of nuclei in a magnetic field.[3]Comparative method based on the separation of components by differential partitioning between a stationary and mobile phase, with UV detection.[2]Comparative method based on the separation of volatile components in a gaseous mobile phase, with detection by Flame Ionization (FID) or Mass Spectrometry (MS).
Quantitation Absolute (determines purity without a specific reference standard of the analyte).[2]Relative (requires a reference standard of known purity for accurate quantitation).Relative (requires a reference standard for accurate quantitation).
Selectivity High; provides structural information that aids in the identification of impurities. Can distinguish between isomers.High; excellent for separating closely related structures and isomers.Very high; excellent separation efficiency for volatile compounds.
Accuracy High; provides an absolute purity value.High, but can be influenced by the response factors of impurities, which may differ from the main component.[2]High, but dependent on the volatility and thermal stability of the analyte and impurities.
Precision (%RSD) Excellent, typically with a low relative standard deviation (RSD).[2]Very good, with low RSD.[2]Very good, with low RSD.
Sensitivity Generally lower than chromatographic methods.High, especially with UV or MS detectors.Very high, especially with an Electron Capture Detector (ECD) for nitroaromatics.[4]
Sample Preparation Simple; involves accurate weighing and dissolution in a deuterated solvent with an internal standard.[1]Moderately complex; requires preparation of mobile phases, sample dissolution, and filtration.Can be complex; may require derivatization for non-volatile compounds, though likely not for the target molecule.
Analysis Time Rapid; typically 10-15 minutes per sample.Moderate; run times can be 20 minutes or longer.Rapid; run times are often short.
Common Impurities Detected All proton-containing impurities can be detected and quantified if their signals do not overlap with the analyte or internal standard.Non-volatile and semi-volatile organic impurities.Volatile and semi-volatile organic impurities.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the purity analysis of this compound.

Quantitative ¹H NMR (qNMR) Protocol

1. Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (5-figure)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • This compound (analyte)

  • Internal Standard (IS): e.g., Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone (must have high purity and signals that do not overlap with the analyte)

  • Deuterated solvent: e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Ensure complete dissolution by vortexing.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals to be integrated (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Acquisition Time: Sufficient to ensure high digital resolution.

  • Temperature: Maintain a constant and accurately controlled temperature.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, suitable signals would be the methoxy protons (-OCH₃) or the aromatic protons. For the internal standard, a distinct signal in a clear region of the spectrum should be chosen.

  • Calculate the purity using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like formic acid or phosphoric acid to improve peak shape).

  • This compound reference standard of known purity.

2. Chromatographic Conditions:

  • Mobile Phase: e.g., Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: e.g., 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions for a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

4. Data Analysis:

  • The purity is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. Alternatively, an area percentage method can be used, but this assumes all impurities have the same response factor as the main component.

Gas Chromatography (GC) Protocol

1. Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A suitable capillary column (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium or Hydrogen

  • This compound reference standard of known purity.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetone or ethyl acetate) and create a series of dilutions for a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.

4. Data Analysis:

  • Purity is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Visualization of Workflows and Logic

To better illustrate the processes and decision-making involved, the following diagrams are provided.

G cluster_qnmr qNMR Workflow cluster_hplc HPLC/GC Workflow qnmr_prep Sample Preparation (Analyte + Internal Standard) qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc hplc_prep Sample & Standard Preparation hplc_acq Chromatographic Separation hplc_prep->hplc_acq hplc_detect Detection (UV/FID) hplc_acq->hplc_detect hplc_calc Purity Calculation (vs. Standard) hplc_detect->hplc_calc

A comparison of the general experimental workflows for qNMR and chromatographic techniques.

G start Purity Assessment Required primary_method Primary Method Required? (e.g., for reference material certification) start->primary_method ref_std Analyte-Specific Reference Standard Available? qnmr Use qNMR ref_std->qnmr No hplc_gc Use HPLC or GC ref_std->hplc_gc Yes primary_method->ref_std No primary_method->qnmr Yes orthogonal Consider Orthogonal Method (e.g., qNMR) for confirmation hplc_gc->orthogonal

Decision logic for selecting a suitable purity analysis method.

Potential Impurities in this compound

The synthesis of this compound typically involves the nitration of methyl 4-methoxybenzoate. Potential impurities can arise from this process, including:

  • Isomeric Impurities: Nitration of the aromatic ring can lead to the formation of other isomers, such as Methyl 3-nitro-4-methoxybenzoate.

  • Starting Material: Unreacted Methyl 4-methoxybenzoate.

  • Over-nitrated Products: Dinitro derivatives may be formed under harsh nitration conditions.

  • Hydrolysis Product: 4-methoxy-2-nitrobenzoic acid, if hydrolysis of the methyl ester occurs.

qNMR is particularly adept at identifying and quantifying these structurally similar impurities, provided their signals can be resolved in the ¹H NMR spectrum. Chromatographic methods also excel at separating these isomers, but accurate quantification of each would require its own reference standard.

Conclusion

For the purity assessment of this compound, qNMR offers a significant advantage as a primary, absolute quantification method that does not necessitate a specific reference standard for the analyte.[2] Its ability to provide structural information and quantify all proton-containing species makes it an invaluable tool for comprehensive purity analysis and for the certification of reference materials.

HPLC and GC are powerful, high-sensitivity techniques that are well-suited for routine quality control and the detection of trace impurities. However, their reliance on reference standards for accurate quantification makes them relative methods. For a thorough and robust purity assessment, a multi-faceted approach is often recommended, where qNMR can be used to provide an orthogonal, absolute purity value to complement the high separation efficiency of chromatographic techniques. This ensures the highest confidence in the quality and integrity of this compound for its use in research and development.

References

Navigating Synthetic Pathways: A Comparative Guide to Alternatives for Methyl 4-methoxy-2-nitrobenzoate in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical and materials science, the selection of a starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Methyl 4-methoxy-2-nitrobenzoate is a valuable intermediate, prized for its reactive sites that allow for the construction of complex molecular architectures. This guide provides an objective comparison of synthetic routes to key target molecules, evaluating the performance of pathways that utilize precursors related to this compound against established alternative synthetic strategies.

This analysis will focus on the synthesis of two distinct classes of molecules: the anticancer drug Gefitinib and substituted indoles , both of which are of significant interest to researchers in drug development. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip scientists with the information needed to make informed decisions in their synthetic endeavors.

Comparative Synthesis of Gefitinib

Gefitinib, a potent EGFR tyrosine kinase inhibitor, can be synthesized through various routes. Here, we compare a synthetic pathway commencing from a precursor structurally related to this compound with an established industrial synthesis.

Route A: Synthesis from a Substituted Nitrobenzoate Precursor

This approach begins with methyl 3-hydroxy-4-methoxybenzoate, which undergoes nitration to introduce the key nitro group, mirroring the functionality of this compound. The subsequent reduction of the nitro group to an amine is a pivotal step, enabling the formation of the quinazoline core of Gefitinib. A notable synthesis following this strategy reports an overall yield of 37.4%.[1][2][3][4][5]

Route B: The Original Industrial Synthesis and a More Recent Variation

The initial industrial synthesis of Gefitinib, developed by AstraZeneca, starts from 6,7-dimethoxyquinazolin-4(3H)-one.[5][6] This route involves a demethylation step, which has been reported to have a relatively low yield of 46%.[5] The overall yield for this six-step synthesis is approximately 10%.[6][7] A more recent four-step synthesis, also starting from a dimethoxyquinazoline derivative, has been reported with an overall yield of 21%.[7]

Quantitative Data Comparison for Gefitinib Synthesis
ParameterRoute A: From Methyl 3-hydroxy-4-methoxybenzoateRoute B: From 6,7-dimethoxyquinazolin-4(3H)-one (Original)Route B (Variation): From 6,7-dimethoxy-3H-quinazolin-4-one
Starting Material Methyl 3-hydroxy-4-methoxybenzoate6,7-dimethoxyquinazolin-4(3H)-one6,7-dimethoxy-3H-quinazolin-4-one
Number of Steps 764
Overall Yield 37.4%[1][2][3][4][5]~10%[6][7]21%[7]
Key Intermediate Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one4-Chloro-6,7-dimethoxyquinazoline
Key Transformation Nitration and subsequent reduction of the nitro groupRegioselective demethylationChlorination and nucleophilic aromatic substitution
Experimental Protocols for Key Steps in Gefitinib Synthesis

Route A: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

To a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL), nitric acid (84.5 ml, 66%) was added dropwise at 0-5 °C. The mixture was stirred at room temperature for 6 hours, then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL). The combined organic layers were washed with saturated sodium bicarbonate and brine, and then dried over Na₂SO₄ to yield Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[1]

Route B (Original): Regioselective Demethylation of 6,7-dimethoxyquinazolin-4(3H)-one

A mixture of 6,7-dimethoxyquinazolin-4(3H)-one, L-methionine, and methanesulfonic acid is heated to reflux. This step is reported to yield the desired 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one in 46% yield.[5]

Route B (Variation): Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one

The starting material, 6,7-dimethoxy-3H-quinazolin-4-one, undergoes chlorination, followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline. This two-step process is reported to have a high yield of 98%.[7]

Visualizing the Synthetic Pathways for Gefitinib

Gefitinib_Synthesis_Comparison cluster_A Route A: From Nitrobenzoate Precursor cluster_B Route B: From Dimethoxyquinazoline cluster_B_var Route B Variation A_start Methyl 3-hydroxy-4- methoxybenzoate A1 Alkylation A_start->A1 A_int1 Methyl 3-(3-chloropropoxy)-4- methoxybenzoate A1->A_int1 A2 Nitration A_int1->A2 A_int2 Methyl 5-(3-chloropropoxy)-4- methoxy-2-nitrobenzoate A2->A_int2 A3 Reduction A_int2->A3 A_int3 ...amino-benzoate A3->A_int3 A4 Cyclization & further steps A_int3->A4 A_end Gefitinib (Overall Yield: 37.4%) A4->A_end B_start 6,7-dimethoxyquinazolin- 4(3H)-one B1 Demethylation (46% yield) B_start->B1 B_int1 6-hydroxy-7-methoxy... quinazolin-4-one B1->B_int1 B2 Further steps (5 steps) B_int1->B2 B_end Gefitinib (Overall Yield: ~10%) B2->B_end B_var_start 6,7-dimethoxy-3H- quinazolin-4-one B_var1 Chlorination & SNAr (98% yield) B_var_start->B_var1 B_var_int1 4-(3-chloro-4-fluoroanilino)-6,7- dimethoxyquinazoline B_var1->B_var_int1 B_var2 Further steps (2 steps) B_var_int1->B_var2 B_var_end Gefitinib (Overall Yield: 21%) B_var2->B_var_end

Caption: Comparative synthetic pathways to Gefitinib.

Comparative Synthesis of Substituted Indoles

Substituted indoles are a cornerstone of medicinal chemistry. Nitroaromatics, such as this compound, are common precursors for indole synthesis via reductive cyclization methods. Here, we compare two prominent methods for the synthesis of substituted indoles.

Route 1: Leimgruber-Batcho Indole Synthesis

This method utilizes an o-nitrotoluene as the starting material. The key steps involve the formation of an enamine, followed by a reductive cyclization of the nitro group to form the indole ring.[8][9][10][11][12] This synthesis is known for its high yields and mild reaction conditions, making it a popular alternative to the Fischer indole synthesis.[8]

Route 2: Fischer Indole Synthesis

A classic and widely used method, the Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[13][14][15][16] Phenylhydrazines are often prepared from the corresponding nitroaromatic compounds. The yields can be variable, and the reaction conditions are often harsh.[17]

Quantitative Data Comparison for Indole Synthesis
ParameterRoute 1: Leimgruber-Batcho SynthesisRoute 2: Fischer Indole Synthesis
Typical Starting Material o-Nitrotoluene derivativePhenylhydrazine derivative
Key Intermediate β-Dialkylamino-2-nitrostyrene (enamine)Phenylhydrazone
Reaction Conditions Generally mild[8]Often harsh, acidic conditions[17]
Typical Yields High[8]Low to moderate, can be variable[17]
Key Advantages High yields, mild conditions, readily available starting materials[8]Versatile for a wide range of substituted indoles
Key Disadvantages Two-step processCan produce isomeric mixtures, harsh conditions
Experimental Protocols for Key Steps in Indole Synthesis

Leimgruber-Batcho Synthesis: Enamine Formation and Reductive Cyclization

A mixture of an o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated to form the enamine intermediate. This intermediate is then subjected to reductive cyclization using a reducing agent such as Raney nickel with hydrazine or palladium on carbon with hydrogen to yield the indole.[8]

Fischer Indole Synthesis: Phenylhydrazone Formation and Cyclization

A phenylhydrazine is reacted with an aldehyde or ketone, often in the presence of an acid catalyst like zinc chloride, to form a phenylhydrazone. This intermediate is then heated, typically in the presence of a strong acid, to induce cyclization and formation of the indole ring.[13]

Visualizing the Experimental Workflow for Indole Synthesis

Indole_Synthesis_Workflow cluster_LB Leimgruber-Batcho Synthesis cluster_Fischer Fischer Indole Synthesis LB_start o-Nitrotoluene LB1 React with DMF-DMA & Pyrrolidine LB_start->LB1 LB_int Enamine Intermediate LB1->LB_int LB2 Reductive Cyclization (e.g., Raney Ni, H₂NNH₂) LB_int->LB2 LB_end Substituted Indole LB2->LB_end F_start Phenylhydrazine F1 Condensation with Aldehyde/Ketone F_start->F1 F_int Phenylhydrazone F1->F_int F2 Acid-catalyzed Cyclization (Heat) F_int->F2 F_end Substituted Indole F2->F_end

Caption: Comparative workflow of Leimgruber-Batcho and Fischer indole syntheses.

Conclusion

The choice of a synthetic route is a multifaceted decision that requires careful consideration of yield, cost, safety, and environmental impact. For the synthesis of the complex pharmaceutical Gefitinib, the route starting from a substituted nitrobenzoate precursor demonstrates a significantly higher overall yield compared to the original industrial synthesis. This highlights the utility of nitroaromatic compounds as versatile and efficient building blocks.

In the synthesis of substituted indoles, the Leimgruber-Batcho method, which utilizes o-nitrotoluenes, offers a milder and often higher-yielding alternative to the classical Fischer indole synthesis. The selection between these methods will depend on the specific substitution pattern desired and the availability of the respective starting materials.

This guide provides a framework for researchers to objectively compare these synthetic alternatives, leveraging quantitative data and clear procedural outlines to inform their synthetic strategies. The continued development of novel synthetic methods and the optimization of existing ones will undoubtedly expand the toolkit available to chemists, enabling the more efficient and sustainable production of vital molecules.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation of Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Fragmentation of Methyl 4-methoxy-2-nitrobenzoate

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 211. The primary fragmentation pathways are anticipated to involve the loss of the methoxy group (•OCH₃), the nitro group (•NO₂), and fragments from the ester functional group. The presence of the nitro group ortho to the ester can also lead to characteristic rearrangement reactions.

Comparative Fragmentation Data

The following table summarizes the predicted key fragment ions for this compound and the observed major fragments for several comparative compounds. This data highlights the influence of substituent position and type on the fragmentation pattern.

m/z Predicted/Observed Ion This compound (Predicted) Methyl 4-methoxybenzoate Methyl 2-nitrobenzoate Methyl 3-nitrobenzoate 4-Methoxybenzoic Acid
211[M]⁺•
197[M]⁺•
181[M]⁺•[M]⁺•
180[M-OCH₃]⁺
166[M-NO₂]⁺[M]⁺•
165[M-CH₃O•]⁺
152
151[M-COOCH₃]⁺
150[M-OCH₃]⁺[M-OCH₃]⁺
135[M-OCH₃]⁺[M-NO₂]⁺[M-NO₂]⁺[M-OH]⁺
122[M-COOCH₃]⁺
121[M-OCH₃]⁺
107[M-COOCH₃]⁺
104
92
77
76
65
50

A filled circle (•) indicates the presence of a significant peak at the corresponding m/z.

Experimental Protocols

A general protocol for the analysis of a compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is provided below.[1]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[1]

  • Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 280 °C at 10 °C/min.[1]

    • Final hold: Hold at 280 °C for 5 minutes.[1]

3. Mass Spectrometer Conditions:

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Mass Range: m/z 40-550.[1]

  • Ion Source Temperature: 230 °C.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

4. Data Acquisition and Analysis:

  • Acquire data using the instrument's software.

  • Process the chromatogram to identify the analyte peak.

  • Analyze the mass spectrum of the peak and compare it with library spectra (e.g., NIST) for confirmation.

  • Interpret the fragmentation pattern to elucidate the structure.

Visualizing Fragmentation and Workflows

The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for mass spectrometry analysis.

Methyl_4_methoxy_2_nitrobenzoate_Fragmentation M [M]⁺• m/z 211 F1 [M-OCH₃]⁺ m/z 180 M->F1 - •OCH₃ F2 [M-NO₂]⁺ m/z 165 M->F2 - •NO₂ F3 [M-COOCH₃]⁺ m/z 151 M->F3 - •COOCH₃ F4 [F2-CH₂O]⁺• m/z 135 F2->F4 - CH₂O F5 [F2-CO]⁺• m/z 137 F2->F5 - CO

Caption: Predicted EI fragmentation of this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Purification Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Introduction Sample Introduction (GC/LC) Derivatization->Introduction Ionization Ionization (EI/ESI) Introduction->Ionization MassAnalyzer Mass Analysis (Quadrupole/TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectralInterpretation Spectral Interpretation DataAcquisition->SpectralInterpretation LibrarySearch Database/Library Search SpectralInterpretation->LibrarySearch Reporting Reporting LibrarySearch->Reporting

Caption: General workflow for mass spectrometry analysis.

References

A Comparative Guide to Purity Determination of Methyl 4-methoxy-2-nitrobenzoate: Titrimetric Analysis vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like Methyl 4-methoxy-2-nitrobenzoate is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of titrimetric analysis with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We present detailed experimental protocols and supporting data to facilitate an informed choice of methodology based on laboratory capabilities and analytical requirements.

Comparison of Analytical Methods

The choice of an analytical method for purity determination is a critical decision, influenced by factors such as the nature of the analyte, potential impurities, and the desired levels of accuracy, precision, and sensitivity. The following table summarizes the key performance characteristics of titrimetric analysis, HPLC, and GC for the purity assessment of this compound.

Parameter Titrimetric Analysis (via Nitro Group Reduction) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Reduction of the nitro group to an amino group with a reducing agent (e.g., Titanium (III) chloride), followed by back-titration of the excess reagent.Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of the volatile analyte and impurities based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by Flame Ionization Detection (FID).
Selectivity Low. This method is not specific to this compound and will quantify other reducible species present in the sample.High. Capable of separating the main component from structurally similar impurities, such as isomers and degradation products.High. Offers excellent separation of volatile compounds and can resolve closely related impurities.
Accuracy Moderate to High. Dependent on the purity of the titrant and the precise determination of the endpoint.High. With proper calibration, it can provide very accurate quantification of the analyte.High. When used with an internal standard, GC-FID provides highly accurate results.
Precision High. This method demonstrates good reproducibility when performed under controlled conditions.High. Modern HPLC systems offer excellent precision and reproducibility of results.High. Known for its excellent repeatability and intermediate precision.
Advantages Low cost of instrumentation; well-established classical technique.High sensitivity and resolution; suitable for a wide range of non-volatile and thermally labile compounds; robust and widely available.High sensitivity, especially with an FID; ideal for volatile and thermally stable compounds; fast analysis times are possible.
Disadvantages Less sensitive compared to chromatographic methods; susceptible to interferences from other reducible substances; can be more labor-intensive.Higher initial instrument cost; requires reference standards for accurate quantification.Limited to thermally stable and volatile compounds; derivatization may be required for some analytes.

Experimental Protocols

Titrimetric Analysis: Reduction with Titanium(III) Chloride

This method is based on the quantitative reduction of the nitro group of this compound to an amino group by a known excess of titanium(III) chloride. The unreacted titanium(III) chloride is then back-titrated with a standardized solution of ferric ammonium sulfate using potassium thiocyanate as an indicator.[1][2][3]

Reaction Principle:

R-NO₂ + 6Ti³⁺ + 6H⁺ → R-NH₂ + 6Ti⁴⁺ + 2H₂O Ti³⁺ (excess) + Fe³⁺ → Ti⁴⁺ + Fe²⁺

Apparatus:

  • Burette (50 mL)

  • Conical flask (250 mL) with a stopper

  • Pipettes

  • Heating mantle or water bath

Reagents:

  • Titanium(III) chloride solution (~0.1 N), standardized

  • Ferric ammonium sulfate solution (~0.1 N), standardized

  • Potassium thiocyanate indicator solution (10% w/v)

  • Hydrochloric acid, concentrated

  • Carbon dioxide or nitrogen gas supply

Procedure:

  • Accurately weigh about 0.2 g of the this compound sample into a 250 mL conical flask.

  • Dissolve the sample in a suitable solvent, such as glacial acetic acid.

  • Add 25 mL of concentrated hydrochloric acid.

  • From a burette, add a known excess of the standardized titanium(III) chloride solution (e.g., 50.0 mL of ~0.1 N).

  • Heat the mixture in a water bath or on a heating mantle at 60-70°C for 10-15 minutes under an inert atmosphere (CO₂ or N₂) to ensure complete reduction.

  • Cool the solution to room temperature.

  • Add 5 mL of potassium thiocyanate indicator solution.

  • Titrate the excess titanium(III) chloride with the standardized ferric ammonium sulfate solution until a permanent reddish-brown color is obtained.

  • Perform a blank titration under the same conditions without the sample.

Calculation of Purity:

Purity (%) = [((V_blank - V_sample) × N_Fe³⁺ × M_w) / (W_sample × 6 × 1000)] × 100

Where:

  • V_blank = Volume (mL) of ferric ammonium sulfate solution used for the blank titration

  • V_sample = Volume (mL) of ferric ammonium sulfate solution used for the sample titration

  • N_Fe³⁺ = Normality of the ferric ammonium sulfate solution

  • M_w = Molecular weight of this compound (211.17 g/mol )

  • W_sample = Weight (g) of the sample

  • 6 = Stoichiometric factor (number of electrons transferred per mole of nitro compound)

Titrimetric_Workflow cluster_prep Sample Preparation cluster_reaction Reduction Reaction cluster_titration Back-Titration cluster_calc Calculation weigh Accurately weigh sample dissolve Dissolve in glacial acetic acid weigh->dissolve add_hcl Add concentrated HCl dissolve->add_hcl add_ti Add excess standardized TiCl₃ add_hcl->add_ti heat Heat under inert atmosphere add_ti->heat cool Cool to room temperature heat->cool add_ind Add KSCN indicator cool->add_ind titrate Titrate with standardized Fe(NH₄)(SO₄)₂ add_ind->titrate endpoint Observe endpoint (reddish-brown color) titrate->endpoint calculate Calculate purity endpoint->calculate

Workflow for Titrimetric Purity Analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly selective and sensitive method for purity determination, capable of separating the main compound from its impurities. A reversed-phase method is typically suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase pH adjustment, if necessary)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration similar to the primary standard (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area_main_peak / Total_area_all_peaks) × 100

For more accurate quantification, a calibration curve generated from the reference standards can be used.

Gas Chromatography (GC)

GC is an excellent method for the purity analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • A suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • An internal standard (e.g., n-dodecane), if quantitative analysis is required.

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to a final concentration of approximately 1 mg/mL. If using an internal standard, add a known amount to the sample solution.

  • GC Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Analysis: Inject the sample solution into the GC and record the chromatogram.

Data Analysis: Similar to HPLC, the purity can be determined by the area percent method.

Purity (%) = (Area_main_peak / Total_area_all_peaks) × 100

Method_Comparison Comparison of Analytical Methods for Purity cluster_attributes Titrimetry Titrimetry + Low instrument cost + High precision - Low selectivity - Labor-intensive Selectivity Selectivity Titrimetry->Selectivity Low Cost Cost Titrimetry->Cost Low Speed Speed Titrimetry->Speed Slow Applicability Applicability Titrimetry->Applicability Reducible Compounds HPLC HPLC + High selectivity + High sensitivity + Widely applicable - High instrument cost HPLC->Selectivity High HPLC->Cost High HPLC->Speed Moderate HPLC->Applicability Broad GC GC + High resolution + Fast analysis + High sensitivity (FID) - For volatile & thermally stable compounds GC->Selectivity High GC->Cost High GC->Speed Fast GC->Applicability Volatile Compounds

Comparison of Key Attributes of Analytical Methods.

Conclusion

The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Titrimetric analysis offers a cost-effective, classical approach that can provide high precision. However, its lack of selectivity makes it susceptible to interference from other reducible impurities. It is best suited for the assay of bulk material where the impurity profile is well-characterized and known not to contain other reducible species.

  • HPLC stands out as a versatile and robust method, providing high selectivity and sensitivity. It is the method of choice for accurately determining purity and separating the analyte from potential isomers, starting materials, and degradation products.

  • GC is a powerful technique for this specific compound due to its volatile nature. It offers high resolution and sensitivity, making it an excellent alternative to HPLC, particularly when high-throughput analysis is required.

For researchers in drug development and quality control, chromatographic methods, especially HPLC, are generally recommended for the comprehensive purity assessment of this compound due to their superior selectivity and ability to provide a detailed impurity profile. Titrimetry remains a valuable tool for specific assay applications where its limitations are understood and controlled.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Methyl 4-methoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 4-methoxy-2-nitrobenzoate serves as a versatile scaffold for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally related compounds to illuminate promising avenues for drug discovery. The focus is on anticancer and antimicrobial applications, presenting a framework for assessing the therapeutic promise of this class of molecules.

Derivatives synthesized from this compound hold significant potential in the development of new therapeutic agents. By modifying the core structure, researchers can explore a range of biological activities. Key strategies involve the reduction of the nitro group to an amine, which can then be further functionalized to create diverse pharmacophores such as Schiff bases, quinolines, and quinazolinones. These derivatives have shown promise in targeting cancer cells and various microbial pathogens.

Comparative Anticancer Activity

The transformation of this compound into heterocyclic systems like quinolines and quinazolinones has been a fruitful strategy in the quest for new anticancer agents. These compounds often exhibit cytotoxicity against a range of cancer cell lines. While direct and extensive quantitative data for a series of derivatives from this specific starting material is not yet available in the public domain, the following table summarizes the cytotoxic activity of structurally similar quinoline and quinazolinone derivatives against various cancer cell lines, providing a valuable reference for potential efficacy.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline Derivative 11 Prostate (PC3)34.34Doxorubicin-
Derivative 12 Prostate (PC3)31.37Doxorubicin-
Derivative 13 Cervical (HeLa)8.3Doxorubicin-
Quinazolinone Compound 21 Cervical (HeLa)1.85Gefitinib4.3
Breast (MDA-MB-231)2.81Gefitinib28.3
Compound 22 Cervical (HeLa)2.15Gefitinib4.3
Breast (MDA-MB-231)2.55Gefitinib28.3
Compound 23 Cervical (HeLa)2.35Gefitinib4.3
Breast (MDA-MB-231)2.25Gefitinib28.3

Comparative Antimicrobial Activity

The amino derivatives of this compound are valuable intermediates for synthesizing Schiff bases, a class of compounds known for their broad-spectrum antimicrobial properties. The imine or azomethine group (C=N) is a key feature responsible for their biological activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from related aminobenzoic acids against various bacterial and fungal strains. This data serves as a predictive guide for the potential antimicrobial efficacy of analogous derivatives.

Derivative ClassMicrobial StrainMIC (µg/mL)
Schiff Base Staphylococcus aureus>1000
Bacillus subtilis62.5 - 1000
Escherichia coli>1000
Pseudomonas aeruginosa31.5 - 250
Klebsiella pneumoniae>1000
Candida albicans15.6 - 62.5
Aspergillus niger15.6 - 62.5

Experimental Protocols

To ensure the reproducibility and validity of biological assessments, detailed experimental protocols are crucial. Below are methodologies for key assays cited in the evaluation of anticancer and antimicrobial activities.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a plausible signaling pathway for apoptosis induction by cytotoxic derivatives and a general workflow for their synthesis and biological evaluation.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start This compound reduction Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) start->reduction Step 1 amine Methyl 2-amino-4-methoxybenzoate reduction->amine functionalization Functionalization (e.g., Schiff Base Formation, Cyclization) amine->functionalization Step 2 derivatives Bioactive Derivatives (Schiff Bases, Quinolines, Quinazolinones) functionalization->derivatives cytotoxicity Anticancer Screening (MTT Assay) derivatives->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) derivatives->antimicrobial pathway_analysis Mechanism of Action Studies (e.g., Apoptosis Assay) cytotoxicity->pathway_analysis

Workflow for Synthesis and Biological Evaluation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 derivative Cytotoxic Derivative stress Cellular Stress (e.g., DNA Damage) derivative->stress bcl2_family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Plausible Apoptosis Signaling Pathway.

cost-benefit analysis of different synthetic routes to Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficient and cost-effective production of this compound is therefore of significant interest. This guide provides a comparative cost-benefit analysis of two potential synthetic routes to this compound, supported by experimental data and detailed protocols.

Executive Summary

Two primary synthetic pathways to this compound are evaluated:

  • Route 1: Direct Nitration of Methyl 4-methoxybenzoate. This is a direct, one-step approach. The main challenge lies in controlling the regioselectivity of the nitration reaction, as the activating methoxy group directs ortho and para, potentially leading to a mixture of 2-nitro and 3-nitro isomers.

  • Route 2: Oxidation of 4-methyl-3-nitroanisole followed by Esterification. This two-step route may offer better control over isomer formation but involves an additional transformation, potentially impacting overall yield and cost.

This guide presents a detailed analysis of the estimated costs, potential yields, and environmental, safety, and health (ESH) considerations for each route to aid researchers in selecting the most suitable method for their needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes. Please note that the values for Route 1 are estimations due to the challenge of isolating the desired 2-nitro isomer from the 3-nitro byproduct. The cost of 4-methyl-3-nitroanisole for Route 2 is based on available supplier pricing, which can be variable.

ParameterRoute 1: Nitration of Methyl 4-methoxybenzoateRoute 2: Oxidation & Esterification
Starting Material Cost Methyl 4-methoxybenzoate: ~$50/100g4-methyl-3-nitroanisole: ~$100/kg
Key Reagents Nitric Acid, Sulfuric AcidPotassium Permanganate, Methanol, Sulfuric Acid
Number of Steps 12
Estimated Yield Variable (dependent on isomer separation)Moderate to High (estimated)
Reaction Time Short (hours)Long (multi-day)
Purification Challenging (isomer separation)Standard (crystallization, chromatography)
Key Byproducts 3-nitro isomer, acidic wasteManganese dioxide, acidic/basic waste
ESH Concerns Strong acids, nitrating agents, potential for runaway reactionsStrong oxidant, flammable solvent, waste disposal

Experimental Protocols

Route 1: Nitration of Methyl 4-methoxybenzoate (Proposed Protocol)

This protocol is a general procedure for the nitration of an activated aromatic ester. The ratio of 2-nitro to 3-nitro isomers must be determined experimentally.

Materials:

  • Methyl 4-methoxybenzoate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-methoxybenzoate in a minimal amount of dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of 2-nitro and 3-nitro isomers, which will require separation by column chromatography or fractional crystallization.

Route 2: Oxidation of 4-methyl-3-nitroanisole and subsequent Fischer Esterification

This two-step protocol first involves the oxidation of the methyl group to a carboxylic acid, followed by esterification.

Step 2a: Oxidation of 4-methyl-3-nitroanisole

Materials:

  • 4-methyl-3-nitroanisole

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-methyl-3-nitroanisole in water.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate to the refluxing mixture in portions over several hours.

  • Continue to reflux until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take 24-48 hours.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2.

  • The 4-methoxy-2-nitrobenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2b: Fischer Esterification of 4-methoxy-2-nitrobenzoic acid

Materials:

  • 4-methoxy-2-nitrobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • The product can be further purified by recrystallization.

Mandatory Visualizations

Synthetic_Route_1 Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate Reaction Reaction Methyl 4-methoxybenzoate->Reaction Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction This compound This compound Methyl 4-methoxy-3-nitrobenzoate Methyl 4-methoxy-3-nitrobenzoate Reaction->this compound Reaction->Methyl 4-methoxy-3-nitrobenzoate

Caption: Synthetic pathway for Route 1: Direct Nitration.

Synthetic_Route_2 4-methyl-3-nitroanisole 4-methyl-3-nitroanisole Oxidation Oxidation 4-methyl-3-nitroanisole->Oxidation Step 1 KMnO4 KMnO4 KMnO4->Oxidation 4-methoxy-2-nitrobenzoic acid 4-methoxy-2-nitrobenzoic acid Esterification Esterification 4-methoxy-2-nitrobenzoic acid->Esterification Step 2 Methanol, H2SO4 Methanol, H2SO4 Methanol, H2SO4->Esterification This compound This compound Oxidation->4-methoxy-2-nitrobenzoic acid Esterification->this compound

Caption: Synthetic pathway for Route 2: Oxidation and Esterification.

Cost_Benefit_Analysis_Workflow cluster_route1 Route 1 Analysis cluster_route2 Route 2 Analysis Cost_R1 Starting Material & Reagent Cost Decision_R1 Route 1 Viability Cost_R1->Decision_R1 Yield_R1 Yield (Isomer Ratio Dependent) Yield_R1->Decision_R1 ESH_R1 Safety & Environmental Impact ESH_R1->Decision_R1 Final_Decision Optimal Synthetic Route Decision_R1->Final_Decision Cost_R2 Starting Material & Reagent Cost Decision_R2 Route 2 Viability Cost_R2->Decision_R2 Yield_R2 Yield (Two Steps) Yield_R2->Decision_R2 ESH_R2 Safety & Environmental Impact ESH_R2->Decision_R2 Decision_R2->Final_Decision

Caption: Workflow for the cost-benefit analysis of the synthetic routes.

Conclusion and Recommendations

Route 1 (Direct Nitration) offers a more direct and potentially quicker synthesis. However, the critical drawback is the formation of the 3-nitro isomer, which necessitates a challenging and potentially costly purification step. The overall yield of the desired 2-nitro product is highly dependent on the regioselectivity of the nitration and the efficiency of the separation. This route may be suitable for smaller-scale synthesis where rapid access to the product is prioritized over yield and purity, or if an efficient method for isomer separation is available.

Route 2 (Oxidation and Esterification) , while being a two-step process, is likely to provide better regiochemical control, leading to a purer final product and simplifying the purification process. The starting material, 4-methyl-3-nitroanisole, is more expensive than methyl 4-methoxybenzoate, which will impact the overall cost. The use of a strong oxidizing agent like potassium permanganate also presents environmental and safety challenges related to waste disposal. This route is recommended for larger-scale production where purity and predictable yields are paramount, and the higher initial raw material cost can be offset by a more straightforward and efficient process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including the desired scale, purity specifications, available budget, and the laboratory's capabilities for handling specific reagents and performing purification techniques. It is highly recommended to perform small-scale pilot reactions for both routes to determine the actual yields and purification challenges before committing to a larger-scale synthesis.

Safety Operating Guide

Proper Disposal of Methyl 4-methoxy-2-nitrobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-methoxy-2-nitrobenzoate, a compound requiring careful handling due to its potential hazards as an aromatic nitro compound. Adherence to these protocols is critical for personnel safety and environmental protection.

Summary of Key Information

Due to the absence of a detailed SDS, a comprehensive quantitative data summary is limited. The following table includes available information from chemical suppliers.

PropertyValueSource
Synonyms 4-Methoxy-2-nitro-benzoic acid methyl ester[2]
CAS Number 181871-73-8[2]
Molecular Formula C9H9NO5[2]
Molecular Weight 211.17[2]
Appearance Brown solid[2]
Storage Conditions Store at 0-8 °C[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. A dust respirator may be necessary if handling the solid form creates dust.

Waste Collection and Segregation
  • Solid Waste:

    • Place pure, unused this compound and any contaminated solids (e.g., weighing paper, gloves, paper towels) into a designated, robust, and chemically resistant hazardous waste container with a secure lid.[1]

  • Liquid Waste:

    • If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[1]

    • Ensure the solvent is compatible with the other contents of the container.

    • Store acids and bases separately. Never mix oxidizing acids with organic chemicals.[5][6]

  • Empty Containers:

    • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1][3]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1][3]

Labeling of Hazardous Waste

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • The associated hazards (e.g., "Irritant," "Toxic").[1]

  • The date of accumulation.[1]

Storage of Hazardous Waste
  • Store the hazardous waste container in a designated "Satellite Accumulation Area" that is at or near the point of generation.[5][7]

  • The storage area should be a well-ventilated and secure location, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[1]

  • Keep waste containers tightly closed except when adding waste.[3][7]

Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1]

  • Provide the disposal company with all available safety information for the compound.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal A Unused Methyl 4-methoxy-2-nitrobenzoate D Solid Hazardous Waste Container A->D B Contaminated Materials (Gloves, Paper, etc.) B->D C Solutions Containing This compound E Liquid Hazardous Waste Container C->E F Label Container: 'Hazardous Waste' 'this compound' Hazards & Date D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Methyl 4-methoxy-2-nitrobenzoate. The following procedures are based on best practices for handling structurally similar aromatic nitro compounds and ethers, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to supplement this guidance with a thorough risk assessment before commencing any experimental work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound and related compounds to minimize exposure via inhalation, skin contact, and eye contact.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when there is a risk of splashing.[2][3]Protects against splashes and vapors that can cause severe eye irritation.[2]
Skin Protection Chemical-resistant lab coat, fully buttoned.[2] Full-length pants and closed-toe shoes are mandatory.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[1]Provides a barrier against accidental skin contact.[2]
Hand Protection Chemical-impermeable gloves, such as butyl rubber, are generally recommended for handling nitro compounds.[1][2] Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contamination.[4] Always inspect gloves for integrity before use.[2]Prevents skin absorption, a primary route of exposure for nitro compounds.[2]
Respiratory Protection All handling of volatile compounds should be conducted in a certified chemical fume hood.[1][2] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1]Protects against the inhalation of harmful vapors or dust.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment, considering the quantities used and the nature of the procedure.

  • Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[5] A spill kit appropriate for chemical spills should be available.[1]

2. Handling the Chemical:

  • Avoid Dust and Aerosols: When handling the solid compound, do so carefully to minimize the generation of dust.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7]

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Clothing: Remove any contaminated clothing and wash it before reuse.[5][6]

3. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Wash the affected skin immediately with soap and plenty of water while removing all contaminated clothing.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[10]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with applicable laws and good laboratory practices.[11] Do not reuse empty containers.[10]

prep Preparation handling Handling in Fume Hood prep->handling temp_storage Temporary Storage (Labeled & Sealed) handling->temp_storage Post-Experiment spill Spill Occurs handling->spill disposal Waste Disposal temp_storage->disposal end_process End of Process disposal->end_process spill_response Spill Response Protocol spill->spill_response Emergency spill_response->disposal Clean-up

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.